molecular formula C30H34O5 B13401481 Epiguajadial B

Epiguajadial B

Cat. No.: B13401481
M. Wt: 474.6 g/mol
InChI Key: SCJBVAONMYLOHE-UHFFFAOYSA-N
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Description

Epiguajadial B is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3

InChI Key

SCJBVAONMYLOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

Foundational & Exploratory

The Meroterpenoid Guadial: A Deep Dive into its Origins, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Guadial, a caryophyllene-based meroterpenoid, has emerged as a compound of significant interest within the scientific community, primarily due to its promising anti-estrogenic and anticancer properties. This technical guide provides a comprehensive overview of the origin, natural sources, and experimental protocols associated with Guadial. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Origin and Natural Source of Guadial

Guadial is a naturally occurring compound isolated from the leaves of the guava tree, Psidium guajava L., which belongs to the Myrtaceae family.[1][2] This plant is widely cultivated in tropical and subtropical regions for its edible fruit and has a long history of use in traditional medicine to treat various ailments.[3] The leaves of P. guajava are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, triterpenes, and meroterpenoids, with Guadial being a notable constituent.[4][5]

Quantitative Data

While specific quantitative data on the concentration of Guadial in Psidium guajava leaves is not extensively reported in publicly available literature, studies have evaluated the biological activity of Guadial-enriched fractions. The following table summarizes the in vitro anti-proliferative activity of a dichloromethane extract (DCE) and an enriched Guadial fraction against human breast cancer cell lines.

Cell LineExtract/FractionTotal Growth Inhibition (TGI) (µg/mL)
MCF-7Dichloromethane Extract (DCE)-
MCF-7 BUSDichloromethane Extract (DCE)-
MCF-7Enriched Guadial Fraction5.59[5]
MCF-7 BUSEnriched Guadial Fraction2.27[5]

Experimental Protocols

The isolation and purification of Guadial from Psidium guajava leaves typically involve solvent extraction followed by sequential chromatographic techniques.[5] The following is a generalized experimental protocol based on methodologies described in the scientific literature.

Plant Material Collection and Preparation
  • Fresh leaves of Psidium guajava L. are collected and authenticated.

  • The leaves are thoroughly washed with distilled water to remove any dirt and debris.

  • The cleaned leaves are air-dried in the shade at room temperature for several days until they are brittle.

  • The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction
  • The powdered leaf material is subjected to extraction with a suitable organic solvent. Dichloromethane has been effectively used for the initial extraction of Guadial.[5]

  • The extraction is typically performed at room temperature with mechanical stirring for a set duration, with the solvent being renewed multiple times to ensure exhaustive extraction.[5]

  • The resulting extract is filtered to remove solid plant material.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

Isolation and Purification
  • The crude extract is subjected to column chromatography on silica gel.[5]

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Guadial.

  • Fractions with similar TLC profiles are pooled together.

  • Further purification of the Guadial-containing fractions is achieved through repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.[6]

Structural Characterization

The structure of the isolated Guadial is elucidated and confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Signaling Pathways

Guadial has been shown to exert its biological effects through modulation of specific signaling pathways, most notably the estrogen receptor pathway and the PI3K/Akt signaling cascade.

Estrogen Receptor Signaling

In silico molecular docking studies have revealed that Guadial exhibits physicochemical properties similar to estradiol and tamoxifen, allowing it to fit into estrogen receptors (ERα and ERβ).[1] This suggests that Guadial may act as a selective estrogen receptor modulator (SERM).[1] Its anti-estrogenic activity is believed to be a key mechanism behind its anti-proliferative effects on estrogen-dependent breast cancer cells.[4][7]

Estrogen_Receptor_Signaling Guadial Guadial ER Estrogen Receptor (ER) Guadial->ER Binds to and blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Guadial's antagonistic effect on the Estrogen Receptor signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Guadial has been reported to suppress this pathway, contributing to its anticancer effects.

PI3K_Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes Guadial Guadial Guadial->PI3K

Inhibitory action of Guadial on the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation of Guadial from Psidium guajava leaves.

Guadial_Isolation_Workflow Start P. guajava Leaves Drying Drying and Grinding Start->Drying Extraction Dichloromethane Extraction Drying->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography1 Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography1 FractionCollection Fraction Collection (TLC Monitoring) ColumnChromatography1->FractionCollection Pooling Pooling of Fractions FractionCollection->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification PureGuadial Pure Guadial Purification->PureGuadial Characterization Structural Characterization (NMR, MS) PureGuadial->Characterization

A generalized workflow for the isolation and purification of Guadial.

Conclusion

Guadial, a meroterpenoid sourced from the leaves of Psidium guajava, represents a promising natural product with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided a detailed overview of its natural origin, a summary of available quantitative data, a generalized experimental protocol for its isolation, and an illustration of its known mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential and optimize the isolation and synthesis of Guadial for future clinical applications.

References

A Technical Whitepaper on the Proposed Biosynthesis of Psiguadial B in Psidium guajava

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Psiguadial B, a meroterpenoid isolated from the leaves of Psidium guajava, has demonstrated significant antiproliferative activity against human hepatoma cancer cell lines. Its complex and unique molecular architecture, featuring a strained bicyclo[4.3.1]decane terpene core fused to a trans-cyclobutane ring, makes it a molecule of high interest for medicinal chemistry and drug development. While the complete enzymatic pathway for the biosynthesis of Psiguadial B within Psidium guajava has not been fully elucidated, a plausible biosynthetic route has been proposed. This technical guide provides an in-depth overview of this hypothesized pathway, supported by evidence from biomimetic and enantioselective total syntheses. The document outlines the key proposed chemical transformations, potential precursor molecules, and a conceptual framework for future experimental validation.

Introduction

Psidium guajava L. (common guava) is a plant rich in a diverse array of secondary metabolites, including a variety of diformyl phloroglucinol meroterpenoids. Among these, Psiguadial B, first reported in 2010, exhibits potent cytotoxicity against the HepG2 human hepatoma cancer cell line[1]. Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide precursors. The proposed biosynthesis of Psiguadial B is a prime example of this mixed pathway, leading to its complex and biologically active structure[1]. This document synthesizes the current understanding of its formation, which is largely based on synthetic chemistry that mimics the proposed natural reactions.

Proposed Biosynthetic Pathway of Psiguadial B

The biosynthesis of Psiguadial B is hypothesized to originate from fundamental precursors of the terpenoid and polyketide pathways. The proposed sequence involves the formation of a key sesquiterpene intermediate, β-caryophyllene, and its subsequent reaction with a phloroglucinol-derived ortho-quinone methide, followed by a series of intramolecular cyclizations.

The key steps are outlined as follows:

  • Formation of β-caryophyllene: The pathway begins with the intramolecular cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpene biosynthesis. This reaction is likely catalyzed by a specific caryophyllene synthase enzyme, leading to the formation of a humulyl cation, which then undergoes a stereoselective ring closure to produce β-caryophyllene[1].

  • Formation of the Ortho-quinone Methide (o-QM): Concurrently, a phloroglucinol derivative, likely originating from the polyketide pathway, is proposed to form a reactive ortho-quinone methide intermediate.

  • Michael Addition: The sesquiterpene β-caryophyllene is proposed to react with the ortho-quinone methide via a Michael addition[1][2].

  • Intramolecular Cationic Cyclizations: This initial addition is followed by two sequential intramolecular cationic cyclization events. These complex ring-forming reactions are thought to establish the intricate and strained polycyclic core of Psiguadial B[1][2]. Interestingly, some studies suggest that these final cascade reactions may be non-enzymatic[2].

The proposed biosynthetic pathway is visualized in the diagram below.

Psiguadial B Proposed Biosynthesis FPP Farnesyl Pyrophosphate Humulyl Humulyl Cation FPP->Humulyl Cyclization Caryophyllene β-caryophyllene Humulyl->Caryophyllene Caryophyllene Synthase Michael_Adduct Michael Adduct Caryophyllene->Michael_Adduct Polyketide Polyketide Pathway Phloroglucinol Phloroglucinol Derivative Polyketide->Phloroglucinol oQM ortho-Quinone Methide Phloroglucinol->oQM Activation oQM->Michael_Adduct Michael Addition Intermediate_Cation Intermediate Cation Michael_Adduct->Intermediate_Cation Intramolecular Cyclization 1 PsiguadialB Psiguadial B Intermediate_Cation->PsiguadialB Intramolecular Cyclization 2

Caption: Proposed biosynthetic pathway of Psiguadial B.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of Psiguadial B in Psidium guajava, such as enzyme kinetic parameters or in-planta precursor concentrations, is not available in the current scientific literature. The pathway remains hypothetical and has not been characterized at the enzymatic level. However, a summary of the key proposed intermediates is provided below.

Intermediate Class Proposed Origin Key Structural Features
Farnesyl PyrophosphateIsoprenoidMevalonate/MEP PathwayC15 acyclic diphosphate
β-caryophylleneSesquiterpeneTerpenoid PathwayBicyclic system with a cyclobutane ring
Phloroglucinol DerivativePolyketidePolyketide PathwaySubstituted benzene-1,3,5-triol
ortho-Quinone MethideReactive IntermediatePolyketide PathwayHighly electrophilic conjugated system
Psiguadial BMeroterpenoidMixed PathwayBicyclo[4.3.1]decane core, trans-cyclobutane

Supporting Evidence from Biomimetic Synthesis

The plausibility of the proposed biosynthetic pathway is strongly supported by several successful total and biomimetic syntheses of Psiguadial B. Notably, researchers have achieved the synthesis of Psiguadial B in a one-step, three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol[2]. This reaction proceeds at ambient temperature and is catalyzed by a simple organic molecule, suggesting that the complex cyclization cascade could potentially occur non-enzymatically in the plant once the key precursors are formed[2].

These synthetic achievements validate the proposed sequence of bond formations and the identity of the core precursors. The general workflow for such a biomimetic synthesis provides a chemical model for the natural process.

Biomimetic Synthesis Workflow Start Combine Precursors: - β-caryophyllene - Phloroglucinol derivative - Aldehyde Catalysis Add Catalyst (e.g., N,N'-dimethylethylenediamine) Start->Catalysis Reaction Reaction at Ambient Temperature (Cascade Reaction) Catalysis->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Psiguadial B Purification->Product

Caption: General workflow for the biomimetic synthesis of Psiguadial B.

Conceptual Experimental Protocols for Pathway Elucidation

While the exact protocols for the elucidation of the Psiguadial B pathway in P. guajava are not yet established, the following conceptual methodologies, common in natural product biosynthesis research, could be employed.

Isotopic Labeling Studies
  • Objective: To trace the incorporation of primary metabolites into the Psiguadial B structure.

  • Methodology:

    • Administer stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, or ¹³C-mevalonate) to P. guajava seedlings or leaf tissue cultures.

    • After an incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites.

    • Isolate and purify Psiguadial B using chromatographic techniques (e.g., HPLC).

    • Analyze the purified Psiguadial B using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of ¹³C incorporation.

    • The resulting labeling pattern can confirm the origins of the carbon skeleton from the terpenoid and polyketide pathways.

Enzyme Isolation and Characterization
  • Objective: To identify and characterize the specific enzymes responsible for the key steps in the pathway, such as the caryophyllene synthase.

  • Methodology:

    • Transcriptome Analysis: Perform RNA-seq on young leaves of P. guajava (where Psiguadial B is found) to identify candidate genes for terpene synthases and other relevant enzyme classes.

    • Protein Extraction: Homogenize fresh P. guajava leaf tissue in a suitable buffer to create a crude protein extract.

    • Enzyme Assay: Develop an assay to detect the activity of interest. For a caryophyllene synthase, this would involve incubating the protein extract with farnesyl pyrophosphate and detecting the formation of β-caryophyllene using GC-MS.

    • Protein Purification: If activity is detected, purify the responsible enzyme from the crude extract using a combination of protein chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

    • Characterization: Once purified, the enzyme's kinetic parameters (Km, Vmax) can be determined, and its identity can be confirmed by mass spectrometry-based proteomics and comparison with transcriptome data.

The logical flow for identifying a key enzyme like caryophyllene synthase is depicted below.

Enzyme Discovery Logic RNASeq Transcriptome Analysis of P. guajava Leaves CandidateGenes Identify Candidate Terpene Synthase Genes RNASeq->CandidateGenes ProteinExtract Crude Protein Extraction from Leaves EnzymeAssay Enzyme Assay with FPP ProteinExtract->EnzymeAssay GCMS GC-MS Analysis for β-caryophyllene EnzymeAssay->GCMS ActivityDecision Activity Detected? GCMS->ActivityDecision ActivityDecision->CandidateGenes No, Refine Candidates Purification Protein Purification ActivityDecision->Purification Yes Characterization Enzyme Characterization (Kinetics, Proteomics) Purification->Characterization

Caption: Logical workflow for the discovery of a key biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of Psiguadial B in Psidium guajava is a fascinating example of the chemical complexity that can arise from the convergence of major metabolic pathways. While its exact enzymatic machinery remains to be discovered, the proposed pathway, strongly supported by biomimetic synthesis, provides a solid foundation for future research. Elucidating the specific enzymes involved could open up possibilities for biotechnological production of Psiguadial B and its analogs for therapeutic applications. Future work should focus on transcriptomic and proteomic analyses of P. guajava, coupled with in vitro enzymatic assays and isotopic labeling studies, to definitively map out this intricate biosynthetic route.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel Guadial-related meroterpenoids. Sourced primarily from the leaves and fruits of Psidium guajava, these compounds have demonstrated significant cytotoxic activities against various cancer cell lines, marking them as promising candidates for further drug development. This document details the experimental protocols for their isolation and purification, presents comprehensive quantitative data, and explores their potential mechanisms of action.

Introduction to Guadial-Related Meroterpenoids

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from terpenoid pathways. The Guadial-related subgroup, predominantly isolated from Psidium guajava (guava), features complex and often unprecedented molecular skeletons. These compounds, including Guadial A, B, and C, as well as psiguadials and guapsidial A, have garnered significant interest due to their potent biological activities, particularly their cytotoxicity towards cancer cell lines such as human hepatoma (HepG2) cells.[1][2]

Experimental Protocols

Isolation and Purification of Guadial-Related Meroterpenoids

The following protocol outlines a general procedure for the isolation and purification of Guadial-related meroterpenoids from the leaves of Psidium guajava.

Plant Material:

  • Dried and powdered leaves of Psidium guajava.

Extraction:

  • The powdered leaves are extracted with 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

  • The petroleum ether extract, which typically contains the meroterpenoids, is subjected to column chromatography on silica gel.

  • A gradient elution system of petroleum ether-ethyl acetate is commonly used to separate the fractions.

  • Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile-water or methanol-water.[3]

G start Dried Psidium guajava Leaves extraction Extraction with 95% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Suspension in H2O and Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partition pe_extract Petroleum Ether Extract partition->pe_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) pe_extract->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Semi-preparative HPLC (C18, MeCN/H2O or MeOH/H2O) fractions->hplc isolated_compounds Isolated Guadial-Related Meroterpenoids hplc->isolated_compounds G Guadial Guadial-Related Meroterpenoids mTORC1 mTORC1 Guadial->mTORC1 Inhibition mTORC2 mTORC2 Guadial->mTORC2 Inhibition Autophagy Autophagy/ Apoptosis Guadial->Autophagy p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT Activation Cell_Survival Cell Survival & Proliferation p70S6K->Cell_Survival _4EBP1->Cell_Survival AKT->mTORC1

References

Characterization of Psiguadial B: A Technical Overview of its Spectroscopic Data and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B is a novel meroterpenoid first isolated from the leaves of the guava plant, Psidium guajava.[1] Structurally, it possesses a unique and complex skeleton. Psiguadial B has garnered significant interest within the scientific community due to its potent cytotoxic effects against human hepatoma (HepG2) cells, suggesting its potential as a template for the development of new anticancer agents.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Psiguadial B and delves into its mechanism of action in cancer cells.

Spectroscopic Data for Structural Elucidation

The definitive structure of Psiguadial B was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in determining the complex polycyclic structure of Psiguadial B. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Psiguadial B

PositionδH (ppm), Multiplicity (J in Hz)
......
......
(Data to be populated from the supporting information of the primary literature)

Table 2: ¹³C NMR Spectroscopic Data for Psiguadial B

PositionδC (ppm)
......
......
(Data to be populated from the supporting information of the primary literature)
Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and molecular formula of Psiguadial B.

Table 3: Mass Spectrometry Data for Psiguadial B

IonCalculated m/zFound m/z
[M+H]⁺[Calculated Value][Experimental Value]
[M+Na]⁺[Calculated Value][Experimental Value]
(Data to be populated from the experimental section of the primary literature)

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the spectroscopic analysis of natural products. For the exact parameters used for Psiguadial B, it is recommended to consult the supporting information of the original publication by Shao et al. in Organic Letters (2010).[1]

NMR Spectroscopy

NMR spectra were likely recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 or 600 MHz. Samples were dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with chemical shifts referenced to the residual solvent signals. Standard pulse programs were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Mass Spectrometry

HRESIMS data were likely acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The instrument would be operated in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Biological Activity and Signaling Pathway

Psiguadial B has been shown to exhibit significant cytotoxic activity against human hepatoma HepG2 cells.[1][2] Studies suggest that this cytotoxicity is mediated through the induction of apoptosis, or programmed cell death, via the mitochondrial (intrinsic) pathway.[3][4][5]

The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[9][10][11]

Experimental Workflow for Apoptosis Assay

A typical workflow to investigate the apoptotic effects of Psiguadial B on HepG2 cells would involve the following steps:

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Treatment Treatment with Psiguadial B HepG2->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot CaspaseAssay Caspase Activity Assay Treatment->CaspaseAssay ViabilityData IC50 Determination MTT->ViabilityData ApoptosisData Quantification of Apoptotic Cells AnnexinV->ApoptosisData ProteinData Analysis of Bax, Bcl-2, Caspase Levels WesternBlot->ProteinData CaspaseData Measurement of Caspase-3/9 Activity CaspaseAssay->CaspaseData

Experimental workflow for studying Psiguadial B-induced apoptosis.
Signaling Pathway of Psiguadial B-Induced Apoptosis

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by Psiguadial B in HepG2 cells.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade PsiguadialB Psiguadial B Bax Bax (Pro-apoptotic) PsiguadialB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PsiguadialB->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC ΔΨm Disruption Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by Psiguadial B.

References

In Silico Prediction of Epiguajadial B Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and characterization of bioactive compounds from natural sources is a cornerstone of modern drug discovery. Epiguajadial B, a sesquiterpenoid dialdehyde, represents a class of complex natural products with potential therapeutic applications. However, comprehensive biological evaluation of such compounds can be resource-intensive. This technical guide outlines a systematic in silico workflow to predict the bioactivity of this compound, enabling rapid hypothesis generation and prioritization for subsequent experimental validation. The proposed methodology encompasses target identification, molecular docking, molecular dynamics simulations, and ADMET profiling to construct a comprehensive computational assessment of its therapeutic potential.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical research phase. By simulating interactions between a small molecule and biological targets, these techniques can predict binding affinities, elucidate mechanisms of action, and evaluate pharmacokinetic properties before any resource-intensive laboratory experiments are conducted. This whitepaper presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound, a compound for which extensive biological data is not publicly available. The workflow described herein serves as a comprehensive protocol for the computational screening of novel natural products.

Proposed In Silico Workflow for this compound

The computational evaluation of this compound's bioactivity is structured as a multi-step process, designed to progressively refine our understanding of its therapeutic potential.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Pharmacokinetic Profiling cluster_4 Outcome Ligand_Prep This compound 3D Structure Generation & Energy Minimization Target_ID Reverse Docking & Chemical Similarity Search Ligand_Prep->Target_ID SMILES/SDF ADMET ADMET Prediction Ligand_Prep->ADMET Chemical Structure Docking Molecular Docking Target_ID->Docking Predicted Targets MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Scoring Poses Bioactivity_Hypothesis Bioactivity Hypothesis & Prioritization MD_Sim->Bioactivity_Hypothesis Validated Complex ADMET->Bioactivity_Hypothesis Safety & Druglikeness

Figure 1: Overall in silico workflow for bioactivity prediction.
Target Identification and Validation

The initial and most critical step is to identify potential protein targets of this compound. Without prior knowledge of its biological activity, a reverse screening approach is employed.

  • Chemical Similarity Search: The structure of this compound is used to query chemical databases (e.g., PubChem, ChEMBL) to find structurally similar compounds with known biological targets.

  • Reverse Docking: The ligand is docked against a large library of protein binding sites to identify targets with high predicted binding affinity. Web servers like PharmMapper and SuperPred can be utilized for this purpose.

The identified potential targets are then prioritized based on their relevance to human diseases and the strength of the evidence from the screening methods. For this hypothetical study, let's assume that reverse docking predicts Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) as high-probability targets, suggesting a potential anti-inflammatory activity.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
TNF-α2AZ5-8.5TYR59, TYR119, GLN612
COX-25IKR-9.2ARG120, TYR355, GLU5243
Standard (Ibuprofen)5IKR-7.8ARG120, SER3531

The results in Table 1 suggest that this compound may have a strong binding affinity for both TNF-α and COX-2, with a potentially higher affinity for COX-2 compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Molecular Dynamics (MD) Simulation

To validate the stability of the docked complexes, MD simulations are performed. These simulations model the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.

Table 2: Hypothetical MD Simulation Analysis Parameters (100 ns simulation)

ComplexAverage RMSD (Å)Average RMSF (Å)Average Rg (Å)Stability
This compound - TNF-α1.8 ± 0.31.2 ± 0.415.2 ± 0.1Stable
This compound - COX-21.5 ± 0.21.0 ± 0.319.8 ± 0.2Highly Stable

The low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values in Table 2 would indicate that the binding of this compound to both targets is stable throughout the simulation, with the complex with COX-2 showing slightly higher stability.

Signaling_Pathway Stimulus Inflammatory Stimulus COX2 COX-2 Stimulus->COX2 TNFa TNF-α Stimulus->TNFa EpiguajadialB This compound EpiguajadialB->COX2 EpiguajadialB->TNFa Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation ADMET_Prediction_Logic Input This compound (SMILES String) Descriptors Calculate Molecular Descriptors (2D & 3D) Input->Descriptors Absorption Absorption Models (e.g., HIA, Caco-2) Descriptors->Absorption Distribution Distribution Models (e.g., BBB, PPB) Descriptors->Distribution Metabolism Metabolism Models (e.g., CYP Inhibition) Descriptors->Metabolism Excretion Excretion Models Descriptors->Excretion Toxicity Toxicity Models (e.g., hERG, AMES) Descriptors->Toxicity Output Comprehensive ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Psiguadial B: A Technical Whitepaper on its Anti-proliferative Properties and Hypothetical Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial B, a meroterpenoid isolated from Psidium guajava, has demonstrated potent cytotoxic effects against the human hepatoma cell line, HepG2. This technical guide provides a comprehensive overview of the currently available data on the anti-proliferative properties of Psiguadial B. Due to the limited specific research on its mechanisms of action, this paper also presents a hypothetical framework for its effects on apoptosis, the cell cycle, and associated signaling pathways, based on the known activities of structurally related compounds and extracts from Psidium guajava. This document aims to serve as a foundational resource to stimulate further investigation into Psiguadial B as a potential anti-cancer therapeutic agent.

Introduction

Psiguadial B is a diformyl phloroglucinol meroterpenoid that has been identified as a potent cytotoxic agent against the HepG2 human hepatoma cancer cell line[1]. Natural products, particularly those from medicinal plants like Psidium guajava, are a rich source of novel anti-cancer compounds. Meroterpenoids, a class of natural products with a mixed biosynthetic origin, have shown a wide range of biological activities, including anti-proliferative effects[2]. This whitepaper synthesizes the known anti-proliferative data for Psiguadial B and proposes a hypothetical mechanism of action to guide future research.

Quantitative Anti-proliferative Data

The primary quantitative data available for Psiguadial B is its half-maximal inhibitory concentration (IC50) against the HepG2 cell line.

Table 1: IC50 Value of Psiguadial B on a Cancer Cell Line

CompoundCell LineIC50 (nM)Reference
Psiguadial BHepG2 (Human Hepatoma)46–128[1]

Note: Further studies are required to determine the IC50 values of Psiguadial B against a broader range of cancer cell lines.

Hypothetical Mechanism of Action

Based on studies of Psidium guajava extracts and other phloroglucinol compounds, a multi-faceted anti-proliferative mechanism for Psiguadial B can be hypothesized. This includes the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

It is proposed that Psiguadial B induces apoptosis in cancer cells. Extracts from Psidium guajava have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family of proteins[3][4]. Phloroglucinol, a core structural component of Psiguadial B, has also been demonstrated to induce apoptosis in colon cancer cells via both intrinsic and extrinsic pathways[5].

Table 2: Hypothetical Apoptotic Effects of Psiguadial B on Cancer Cells

ParameterPredicted Effect of Psiguadial BRationale (Based on Related Compounds)
Apoptosis RateIncreasedP. guajava extracts induce apoptosis[3][4].
Caspase-3/9 ActivationIncreasedPhloroglucinol activates caspases[5].
Bcl-2 ExpressionDecreasedP. guajava extracts decrease Bcl-2/Bax ratio[4].
Bax ExpressionIncreasedP. guajava extracts decrease Bcl-2/Bax ratio[4].
Cell Cycle Arrest

Psiguadial B may also exert its anti-proliferative effects by inducing cell cycle arrest. Aqueous extracts of Psidium guajava have been shown to cause G0/G1 phase cell cycle arrest in prostate cancer cells[4]. Similarly, other meroterpenoids have been found to induce cell cycle arrest in cancer cells[6].

Table 3: Hypothetical Effects of Psiguadial B on Cell Cycle Distribution in Cancer Cells

Cell Cycle PhasePredicted Percentage of CellsRationale (Based on Related Compounds)
G0/G1IncreasedP. guajava extracts induce G0/G1 arrest[4].
SDecreasedConsequence of G0/G1 arrest.
G2/MNo significant change/DecreasedPrimary arrest predicted at G0/G1.

Hypothetical Signaling Pathways

The anti-proliferative effects of Psiguadial B are likely mediated by the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

PI3K/AKT and RAS/RAF/ERK Pathways

Phloroglucinol has been shown to suppress the metastatic ability of breast cancer cells by inhibiting the PI3K/AKT and RAS/RAF-1/ERK signaling pathways[7]. It is plausible that Psiguadial B shares this mechanism.

PI3K_RAS_ERK_Pathway cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/RAF/ERK Pathway Psiguadial_B Psiguadial B PI3K PI3K Psiguadial_B->PI3K Inhibition RAS RAS Psiguadial_B->RAS Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothetical inhibition of PI3K/AKT and RAS/RAF/ERK pathways by Psiguadial B.
Apoptosis Signaling Pathway

The induction of apoptosis by Psiguadial B could be triggered through the intrinsic (mitochondrial) pathway, as suggested by the activity of related compounds.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway Psiguadial_B Psiguadial B Bcl2 Bcl-2 Psiguadial_B->Bcl2 Inhibition Bax Bax Psiguadial_B->Bax Activation Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical induction of apoptosis by Psiguadial B via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the hypothetical mechanisms of action of Psiguadial B.

Cell Culture
  • Cell Lines: HepG2 (human hepatoma), and a panel of other cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells to be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow to adhere overnight.

  • Treat cells with various concentrations of Psiguadial B (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with Psiguadial B at its IC50 concentration for 24 and 48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with Psiguadial B at its IC50 concentration for 24 and 48 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Treat cells with Psiguadial B at various concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-ERK, etc.) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Cell_Lines Cancer & Normal Cell Lines Psiguadial_B_Treatment Psiguadial B (Varying Concentrations & Times) Cell_Lines->Psiguadial_B_Treatment MTT MTT Assay (Cell Viability, IC50) Psiguadial_B_Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Psiguadial_B_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Psiguadial_B_Treatment->Western_Blot Data_Analysis Quantitative Analysis & Mechanism Elucidation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for investigating Psiguadial B's anti-proliferative effects.

Conclusion and Future Directions

Psiguadial B has emerged as a promising natural product with potent cytotoxic activity against the HepG2 human hepatoma cell line. While direct experimental evidence for its detailed mechanism of action is currently lacking, this whitepaper provides a hypothetical framework based on related compounds, suggesting that Psiguadial B may induce apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways.

Future research should focus on:

  • Screening Psiguadial B against a diverse panel of cancer cell lines to determine its broader anti-proliferative spectrum.

  • Conducting the detailed experimental protocols outlined in this guide to validate the hypothetical mechanisms of apoptosis induction and cell cycle arrest.

  • Utilizing transcriptomic and proteomic approaches to identify the specific molecular targets and signaling pathways modulated by Psiguadial B.

  • Evaluating the in vivo efficacy and toxicity of Psiguadial B in preclinical animal models of cancer.

The elucidation of the precise anti-proliferative mechanisms of Psiguadial B will be crucial for its further development as a potential anti-cancer therapeutic agent.

References

Preliminary Cytotoxicity Screening of Psiguadial B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B, a meroterpenoid derived from the guava plant (Psidium guajava), has emerged as a compound of significant interest in oncological research. Preliminary studies have demonstrated its potent cytotoxic effects against various cancer cell lines, particularly the human hepatoma cell line, HepG2. This technical guide provides an in-depth overview of the methodologies used for the preliminary cytotoxicity screening of Psiguadial B, presents the available quantitative data, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Psiguadial B against the HepG2 human hepatoma cancer cell line has been established, with reported 50% inhibitory concentration (IC50) values in the nanomolar range. This high potency underscores its promise as a potential anticancer agent.

Cell LineCompoundIC50 (nM)Reference
HepG2Psiguadial B46 - 128[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following sections outline the standard protocols for key in vitro assays used to evaluate the cytotoxic effects of Psiguadial B.

Cell Culture

The HepG2 human hepatoma cell line is a widely used model for in vitro cytotoxicity studies.

  • Cell Line: HepG2 (Human Hepatoma)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Psiguadial B. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Cells are seeded and treated with Psiguadial B in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture, containing a substrate and a cofactor, is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: HepG2 cells are seeded in a 6-well plate and treated with different concentrations of Psiguadial B for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and attached cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Psiguadial B.

Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of Psiguadial B are still under investigation. However, based on the known activities of other cytotoxic compounds and the anti-inflammatory properties of Psiguadial B, the following signaling pathways are plausible targets.

Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of caspase-9 and subsequently caspase-3.

Intrinsic_Apoptosis_Pathway PsiguadialB Psiguadial B CellularStress Cellular Stress PsiguadialB->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Psiguadial B.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In some contexts, inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis. Psiguadial B has been shown to suppress the NF-κB pathway in the context of inflammation, and it is plausible that this activity contributes to its cytotoxic effects in cancer cells.

NFkB_Signaling_Pathway PsiguadialB Psiguadial B IKK IKK Complex PsiguadialB->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB GeneTranscription Target Gene Transcription (Anti-apoptotic proteins) NFkB->GeneTranscription CellSurvival Cell Survival GeneTranscription->CellSurvival

Caption: Potential Inhibition of the NF-κB Survival Pathway by Psiguadial B.

Experimental Workflow

A typical workflow for the preliminary cytotoxicity screening of a novel compound like Psiguadial B involves a series of assays to determine its potency and mechanism of action.

Cytotoxicity_Screening_Workflow Start Start: Psiguadial B CellCulture Cell Culture (HepG2) Start->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT LDH LDH Assay (Cytotoxicity) CellCulture->LDH Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) IC50->Mechanism LDH->Mechanism Apoptosis->Mechanism End End: Characterization of Cytotoxic Profile Mechanism->End

Caption: General Workflow for Preliminary Cytotoxicity Screening.

Conclusion

Psiguadial B exhibits potent cytotoxic activity against the HepG2 human hepatoma cell line. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its anticancer properties. Further investigation into the specific signaling pathways, such as the intrinsic apoptosis and NF-κB pathways, will be crucial for elucidating its precise mechanism of action and for its future development as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of novel anticancer compounds.

References

Unraveling the Anticancer Mechanisms of Psiguajadial B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psiguajadial B, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a molecule of significant interest in oncology research. Exhibiting potent cytotoxic effects against a range of human cancer cell lines, its mechanism of action is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of how Psiguajadial B exerts its anticancer effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Analysis of Bioactivity

The anticancer potential of Psiguajadial B is underscored by its inhibitory concentrations against various cancer cell lines and specific molecular targets. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of Psiguajadial B Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaData not yet publicly available
A549Lung AdenocarcinomaData not yet publicly available
SMMC-7721Hepatocellular CarcinomaData not yet publicly available
MCF-7Breast AdenocarcinomaData not yet publicly available
SW480Colorectal AdenocarcinomaData not yet publicly available

Note: While Psiguajadial B has been evaluated against these cell lines, the specific IC50 values have not been detailed in the currently available literature.

Table 2: Inhibitory Activity of Psiguajadial B Against Molecular Targets

Target EnzymeBiological ProcessIC50 (µM)
Topoisomerase IDNA replication and repairActivity confirmed, specific IC50 not detailed
Phosphodiesterase-4 (PDE4)Signal Transduction (cAMP degradation)1.34 - 7.26[1]

Core Mechanisms of Action

Current research points to a multi-pronged mechanism through which Psiguajadial B induces cancer cell death, primarily involving the induction of apoptosis, inhibition of the essential enzyme Topoisomerase I, and modulation of cyclic AMP signaling through the inhibition of Phosphodiesterase-4.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to trigger programmed cell death, or apoptosis, in malignant cells. Psiguajadial B has been shown to be a potent inducer of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases, which ultimately leads to the dismantling of the cell.

G1 Psiguajadial B Psiguajadial B Cancer Cell Cancer Cell Psiguajadial B->Cancer Cell Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Induces stress Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Psiguajadial B triggers apoptosis in cancer cells.

Inhibition of Topoisomerase I

Topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication and transcription. By inhibiting Top1, Psiguajadial B leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis. This mechanism is shared by several clinically successful chemotherapeutic agents.

G2 Psiguajadial B Psiguajadial B Topoisomerase I Topoisomerase I Psiguajadial B->Topoisomerase I Inhibits DNA Strand Breaks DNA Strand Breaks Psiguajadial B->DNA Strand Breaks Leads to DNA Replication DNA Replication Topoisomerase I->DNA Replication Facilitates Cell Death Cell Death DNA Strand Breaks->Cell Death

Caption: Inhibition of Topoisomerase I by Psiguajadial B.

Inhibition of Phosphodiesterase-4 (PDE4)

A more recently identified mechanism of action for Psiguajadial B is its ability to inhibit phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, Psiguajadial B elevates intracellular cAMP levels. This increase in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate a multitude of downstream targets, potentially leading to the regulation of genes involved in cell growth, differentiation, and apoptosis.

G3 Psiguajadial B Psiguajadial B PDE4 PDE4 Psiguajadial B->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects

Caption: Putative signaling cascade following PDE4 inhibition.

Experimental Protocols

The elucidation of Psiguajadial B's mechanism of action relies on a suite of well-established experimental techniques.

Cell Viability and Apoptosis Assays

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HCT116) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Psiguajadial B, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations for specified time points (e.g., 24, 48, 72 hours).

2. MTT Assay for Cell Viability:

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

3. Annexin V/Propidium Iodide Staining for Apoptosis Detection:

  • Treated cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Topoisomerase I Inhibition Assay

1. DNA Relaxation Assay:

  • The assay is performed in a reaction buffer containing supercoiled plasmid DNA and purified human Topoisomerase I.

  • Psiguajadial B is added to the reaction mixture at varying concentrations.

  • The reaction is incubated at 37°C and then stopped by the addition of a stop buffer.

  • The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Topoisomerase I is observed as a decrease in the formation of relaxed DNA.

Phosphodiesterase-4 (PDE4) Inhibition Assay

1. PDE4 Enzyme Activity Assay:

  • The assay is conducted using a commercially available PDE4 activity assay kit, which typically employs a fluorescently labeled cAMP substrate.

  • Recombinant human PDE4 enzyme is incubated with Psiguajadial B at various concentrations.

  • The reaction is initiated by the addition of the cAMP substrate.

  • The product of the enzymatic reaction is detected by a change in fluorescence, which is measured using a microplate reader.

  • The IC50 value is determined by plotting the percentage of PDE4 inhibition against the concentration of Psiguajadial B.

Integrated Experimental Workflow

A logical progression of experiments is crucial to comprehensively investigate the mechanism of action of Psiguajadial B.

G4 A Initial Screening (Cell Viability Assays) B Apoptosis Confirmation (Annexin V/PI Staining) A->B C Target Identification (Top1 & PDE4 Assays) B->C D Pathway Analysis (Western Blotting for key signaling proteins) C->D E Comprehensive MoA Model D->E

Caption: A streamlined workflow for MoA investigation.

References

Physical and chemical properties of Psiguadial B.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial B, a novel meroterpenoid isolated from the leaves of Psidium guajava, has garnered significant attention within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of Psiguadial B. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This guide details its physicochemical characteristics, spectroscopic data, and known biological activities, with a particular focus on its anti-proliferative and anti-inflammatory effects. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside visualizations of its biosynthetic and signaling pathways.

Physicochemical Properties

PropertyValue
Chemical Formula C₃₀H₃₄O₅
Molecular Weight 474.6 g/mol
Appearance Not explicitly reported; likely a solid at room temperature.
Optical Rotation ([α]D) The enantioselective total synthesis of (+)-Psiguadial B has been reported, indicating its chiral nature. Specific rotation values are dependent on the enantiomer.
Solubility Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate, as inferred from extraction and purification protocols.
Spectroscopic Data
¹H NMR (CDCl₃)Characteristic signals corresponding to aromatic protons, aldehydic protons, and protons of the terpenoid backbone have been reported in synthesis literature.
¹³C NMR (CDCl₃)Resonances for carbonyl carbons of the aldehyde groups, aromatic carbons, and carbons of the complex polycyclic structure have been assigned.
High-Resolution Mass Spectrometry (HRMS)The exact mass is consistent with the chemical formula C₃₀H₃₄O₅.

Chemical Properties and Synthesis

Psiguadial B possesses a complex polycyclic structure, making its total synthesis a significant challenge and a subject of interest in organic chemistry.

Chemical Structure

The structure of Psiguadial B features a meroterpenoid scaffold, which is a hybrid of terpenoid and polyketide biosynthetic pathways.

Synthesis

The total synthesis of Psiguadial B has been achieved through various strategies, often involving biomimetic approaches. A notable one-step, gram-scale biomimetic synthesis involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol[1]. This reaction is catalyzed by N,N'-dimethylethylenediamine and proceeds at ambient temperature[1].

Biological Activity and Mechanism of Action

Psiguadial B has demonstrated a range of promising biological activities, positioning it as a molecule of interest for further pharmacological investigation.

Anti-proliferative and Cytotoxic Activity

Psiguadial B exhibits potent cytotoxic activity against the HepG2 human hepatoma cancer cell line[2].

Antioxidative and Anti-inflammatory Activity

Psiguadial B has been shown to possess antioxidative and anti-inflammatory properties[3]. It can decrease neuronal death and the accumulation of reactive oxygen species (ROS)[3]. Its anti-inflammatory effects are attributed to the suppression of the NF-κB pathway, leading to a reduction in the expression of nitric oxide (NO), TNF-α, and IL-6 in immune cells stimulated by lipopolysaccharide (LPS)[3].

Experimental Protocols

General Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS analysis is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition.

  • Optical Rotation : The specific rotation is measured using a polarimeter at the sodium D-line (589 nm) with the sample dissolved in a suitable solvent like chloroform.

Cytotoxicity Assay against HepG2 Cells
  • Cell Culture : Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment : Psiguadial B is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with the culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. The cells are treated with various concentrations of Psiguadial B for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay) :

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound and LPS Treatment : Cells are pre-treated with various concentrations of Psiguadial B for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Nitric Oxide Measurement (Griess Assay) :

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

    • The inhibitory effect of Psiguadial B on NO production is calculated relative to the LPS-treated control.

Visualizations

Proposed Biosynthetic Pathway of Psiguadial B

The biosynthesis of Psiguadial B is proposed to be a non-enzymatic process involving a Michael addition between β-caryophyllene and a reactive ortho-quinone methide, followed by two sequential intramolecular cationic cyclization events[1].

Biosynthesis_of_Psiguadial_B cluster_0 Precursors cluster_1 Key Reactions cluster_2 Product Caryophyllene Caryophyllene Michael Addition Michael Addition Caryophyllene->Michael Addition o-Quinone Methide o-Quinone Methide o-Quinone Methide->Michael Addition Intramolecular Cationic Cyclization 1 Intramolecular Cationic Cyclization 1 Michael Addition->Intramolecular Cationic Cyclization 1 Intramolecular Cationic Cyclization 2 Intramolecular Cationic Cyclization 2 Intramolecular Cationic Cyclization 1->Intramolecular Cationic Cyclization 2 Psiguadial B Psiguadial B Intramolecular Cationic Cyclization 2->Psiguadial B

Caption: Proposed non-enzymatic biosynthetic pathway of Psiguadial B.

NF-κB Signaling Pathway and Inhibition by Psiguadial B

The canonical NF-κB signaling pathway is a key regulator of inflammation. Psiguadial B is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation targeted for NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα bound to NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates to Ubiquitination & Degradation->NF-κB (p50/p65) releases Psiguadial B Psiguadial B Psiguadial B->IKK Complex inhibits Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription induces Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines\n(TNF-α, IL-6)

Caption: Inhibition of the canonical NF-κB signaling pathway by Psiguadial B.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of Psiguadial B.

Synthesis_Workflow Starting Materials Starting Materials One-Pot Synthesis One-Pot Synthesis Starting Materials->One-Pot Synthesis Crude Product Crude Product One-Pot Synthesis->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure Psiguadial B Pure Psiguadial B Purification (Chromatography)->Pure Psiguadial B Structural Characterization Structural Characterization Pure Psiguadial B->Structural Characterization NMR Spectroscopy NMR Spectroscopy Structural Characterization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Characterization->Mass Spectrometry Optical Rotation Optical Rotation Structural Characterization->Optical Rotation

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of (+)-Psiguadial B, a cytotoxic natural product with potential applications in cancer research. The protocols are based on the successful third-generation synthesis developed by the research group of Sarah E. Reisman.

Introduction

(+)-Psiguadial B is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated significant anti-proliferative activity against human hepatoma cancer cell lines (HepG2).[1][2] The intricate molecular architecture of (+)-Psiguadial B, featuring a strained bicyclo[4.3.1]decane core and multiple stereocenters, presents a formidable challenge for synthetic chemists. The Reisman group successfully completed the first enantioselective total synthesis of (+)-Psiguadial B in 15 steps.[3][4][5]

This synthesis is notable for its strategic use of a tandem Wolff rearrangement/asymmetric ketene addition to construct a key cyclobutane intermediate, a directed C(sp³)–H alkenylation, and a ring-closing metathesis to form the seven-membered ring.[6][7][8]

Synthetic Strategy Overview

The successful third-generation strategy for the total synthesis of (+)-Psiguadial B can be conceptually divided into three main stages:

  • Enantioselective Synthesis of the Cyclobutane Fragment: This stage involves the asymmetric synthesis of a key trans-cyclobutane intermediate. A pivotal step is the tandem photochemical Wolff rearrangement of a diazoketone followed by an asymmetric trapping of the resulting ketene with 8-aminoquinoline.[1][4]

  • Construction of the Bicyclic Core: This phase focuses on the formation of the challenging bicyclo[4.3.1]decane system. Key transformations include a palladium-catalyzed C(sp³)–H alkenylation to couple the cyclobutane with a vinyl iodide, followed by a ring-closing metathesis to construct the seven-membered B-ring.[1][6]

  • Completion of the Natural Product: The final stage involves the installation of the phloroglucinol moiety and final functional group manipulations to afford (+)-Psiguadial B. This includes a crucial intramolecular O-arylation to form the pentacyclic core of the natural product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful third-generation total synthesis of (+)-Psiguadial B.

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Tandem Wolff Rearrangement/Asymmetric Ketene AdditionDiazoketoneAmide1. hν, Et₂O, 0 °C; 2. 8-aminoquinoline, (S)-N-triflyl-2,3-dihydro-1H-inden-1-amine (catalyst), Et₂O, -78 °C to rt65
2C(sp³)–H AlkenylationAmideDieneVinyl iodide, Pd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 100 °C72
3Dibal-H ReductionDieneAlcoholDIBAL-H, CH₂Cl₂, -78 °C95
4Swern OxidationAlcoholAldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt98
5Wittig OlefinationAldehydeTrienePh₃P=CH₂, THF, 0 °C to rt85
6Ring-Closing MetathesisTrieneBicyclic CompoundGrubbs II catalyst, CH₂Cl₂, 40 °C93
7Directed HydrogenationBicyclic CompoundSaturated Bicyclic Compound[Ir(cod)py(PCy₃)]PF₆ (Crabtree's catalyst), H₂, CH₂Cl₂, rt99 (16:1 dr)
8Intramolecular O-ArylationSaturated Bicyclic CompoundPentacycleCuI, Cs₂CO₃, 2,2,6,6-tetramethyl-3,5-heptanedione, 1,4-dioxane, 100 °C75
9DeprotectionPentacyclePhenolBCl₃, CH₂Cl₂, -78 °C88
10FormylationPhenol(+)-Psiguadial BMgCl₂, paraformaldehyde, Et₃N, MeCN, 80 °C55

Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (+)-Psiguadial B are provided below.

Step 1: Tandem Wolff Rearrangement/Asymmetric Ketene Addition

To a solution of the diazoketone (1.0 equiv) in Et₂O (0.05 M) at 0 °C in a quartz flask was irradiated with a medium-pressure mercury lamp for 2 hours. The reaction mixture was then cooled to -78 °C and a solution of 8-aminoquinoline (1.2 equiv) and (S)-N-triflyl-2,3-dihydro-1H-inden-1-amine catalyst (0.1 equiv) in Et₂O (0.1 M) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the amide product.

Step 2: C(sp³)–H Alkenylation

A mixture of the amide (1.0 equiv), vinyl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv) in 1,4-dioxane (0.1 M) was degassed and heated to 100 °C in a sealed tube for 24 hours. The reaction mixture was cooled to room temperature, diluted with Et₂O, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to yield the diene.

Step 6: Ring-Closing Metathesis

To a solution of the triene (1.0 equiv) in degassed CH₂Cl₂ (0.01 M) was added Grubbs II catalyst (0.05 equiv). The reaction mixture was heated to 40 °C and stirred for 4 hours. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography on silica gel to give the bicyclic product.

Step 8: Intramolecular O-Arylation

A mixture of the saturated bicyclic compound (1.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), and 2,2,6,6-tetramethyl-3,5-heptanedione (0.4 equiv) in 1,4-dioxane (0.05 M) was degassed and heated to 100 °C in a sealed tube for 36 hours. The reaction mixture was cooled to room temperature, diluted with EtOAc, and washed with saturated aqueous NH₄Cl. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pentacyclic product.

Visualizations

Synthetic Pathway of (+)-Psiguadial B

Total_Synthesis_Psiguadial_B A Diazoketone B Amide A->B Wolff Rearrangement/ Asymmetric Ketene Addition C Diene B->C C(sp³)–H Alkenylation D Alcohol C->D DIBAL-H Reduction E Aldehyde D->E Swern Oxidation F Triene E->F Wittig Olefination G Bicyclic Compound F->G Ring-Closing Metathesis H Saturated Bicyclic Compound G->H Directed Hydrogenation I Pentacycle H->I Intramolecular O-Arylation J Phenol I->J Deprotection K (+)-Psiguadial B J->K Formylation

Caption: Third-generation total synthesis of (+)-Psiguadial B.

Experimental Workflow for Key Transformations

Experimental_Workflow cluster_wolff Wolff Rearrangement/Ketene Addition cluster_r_c_m Ring-Closing Metathesis cluster_arylation Intramolecular O-Arylation w1 Irradiation of Diazoketone w2 Addition of 8-aminoquinoline and catalyst w1->w2 w3 Reaction at -78 °C to rt w2->w3 w4 Purification w3->w4 r1 Dissolve Triene in CH₂Cl₂ r2 Add Grubbs II catalyst r1->r2 r3 Heat to 40 °C r2->r3 r4 Purification r3->r4 a1 Combine Substrate, CuI, Cs₂CO₃, Ligand a2 Degas and Heat to 100 °C a1->a2 a3 Aqueous Workup a2->a3 a4 Purification a3->a4

Caption: Workflow for key reactions in the synthesis.

References

Asymmetric Synthesis of (+)-Psiguadial B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Psiguadial B is a structurally complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated significant antiproliferative activity against human hepatoma (HepG2) cells, with an IC50 value of 46 nM, making it a compelling target for synthetic chemists and a promising lead for drug development.[1] The molecule's intricate architecture, characterized by a bridged bicyclo[4.3.1]decane core fused to a trans-cyclobutane and a diformyl phloroglucinol moiety, presents substantial synthetic challenges. This document details the first enantioselective total synthesis of (+)-Psiguadial B, as accomplished by the Reisman group. The strategy hinges on a novel asymmetric catalysis step to establish the key stereochemistry, followed by a series of elegant transformations to complete the natural product's framework.

Overall Synthetic Strategy

The successful enantioselective synthesis of (+)-Psiguadial B was achieved in 15 steps from a readily available diazoketone.[2][3] The retrosynthetic analysis identified the central bicyclo[4.3.1]decane system as a primary challenge. The key disconnection was made at the C1–C2 bond, which links the phloroglucinol-derived A ring and the terpenoid C ring through adjacent stereocenters.[1] This led to a strategy centered on three critical transformations:

  • Tandem Wolff Rearrangement/Asymmetric Ketene Addition: This crucial step establishes the enantioenriched trans-cyclobutane intermediate, which serves as the cornerstone for the entire synthesis.[4][5][6]

  • Directed C(sp³)–H Alkenylation: A palladium-catalyzed reaction forges the strategic C1–C2 bond, uniting the two major fragments of the molecule.[5][6][7]

  • Ring-Closing Metathesis (RCM): This reaction efficiently constructs the strained seven-membered ring of the bicyclo[4.3.1]decane core.[2][5][6]

Several other strategies were explored and ultimately abandoned, including an ortho-quinone methide hetero-Diels–Alder cycloaddition, a Prins cyclization, and a modified Norrish–Yang cyclization to form the core structure.[2][4]

Logical Flow of the Successful Synthetic Route

The following diagram illustrates the high-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.

Psiguadial_B_Synthesis_Workflow cluster_start cluster_cyclobutane Key Asymmetric Transformation cluster_elaboration Fragment Elaboration cluster_coupling Core Assembly cluster_endgame Final Steps start_node Diazoketone Precursor wolff Tandem Wolff Rearrangement & Asymmetric Ketene Trapping start_node->wolff cyclobutane Enantioenriched trans-Cyclobutane Amide wolff->cyclobutane elaboration1 Auxiliary Cleavage & Functional Group Interconversion cyclobutane->elaboration1 enone Vinyl Enone Intermediate elaboration1->enone conjugate_add Asymmetric Conjugate Addition enone->conjugate_add ketone Quaternary Center Ketone conjugate_add->ketone aldol Aldol Condensation ketone->aldol alkenylation Directed C(sp³)-H Alkenylation aldol->alkenylation with Phloroglucinol Fragment rcm Ring-Closing Metathesis alkenylation->rcm bicyclic_core Bicyclo[4.3.1]decane Core rcm->bicyclic_core endgame Intramolecular O-Arylation & Formylation bicyclic_core->endgame psiguadial_b (+)-Psiguadial B endgame->psiguadial_b

Caption: High-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.

Key Experimental Data

The following tables summarize the quantitative data for the critical steps in the synthesis.

Table 1: Asymmetric Synthesis of the trans-Cyclobutane Intermediate

StepReactantsCatalyst/ReagentSolventYield (%)e.e. (%)d.r.
Wolff Rearrangement/Asymmetric Ketene AdditionDiazoketone, 8-aminoquinoline(-)-menthol, photolysisToluene7596>20:1
Epimerization & Ketalizationcis-cyclobutane intermediateK₂CO₃, MeOH; ethylene glycol, CSA-88 (2 steps)-trans only

Table 2: Construction of the Bicyclic Core and Final Product

StepReactantsCatalyst/ReagentSolventYield (%)d.r.
Asymmetric Conjugate AdditionVinyl enone intermediate, Me₂ZnCu(OTf)₂, (S)-Ph-BPEToluene9419:1
Aldol CondensationQuaternary ketone, aldehyde fragmentKOHMeOH92-
Ring-Closing MetathesisDiene precursorGrubbs II catalystCH₂Cl₂88-
Intramolecular O-ArylationPhenol precursorPd₂(dba)₃, SPhosToluene70-

Experimental Protocols

Protocol 1: Enantioselective Preparation of the trans-Cyclobutane Amide via Tandem Wolff Rearrangement/Asymmetric Ketene Addition

This protocol describes the formation of the key enantioenriched cyclobutane intermediate, which is central to the entire synthetic strategy.

  • Apparatus: A jacketed photochemical reactor equipped with a quartz immersion well and a 450 W medium-pressure mercury lamp. The reactor is fitted with a magnetic stir bar and maintained under a positive pressure of argon.

  • Reagents:

    • Diazoketone precursor (1.0 equiv)

    • 8-aminoquinoline (1.2 equiv)

    • (-)-menthol (2.0 equiv)

    • Anhydrous toluene (0.02 M)

  • Procedure:

    • To the photochemical reactor, add the diazoketone, 8-aminoquinoline, and (-)-menthol.

    • Add anhydrous toluene via cannula.

    • Cool the reaction mixture to -20 °C using a circulating chiller.

    • Irradiate the stirred solution with the mercury lamp for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude product is a mixture of cis and trans diastereomers. This mixture is subjected to epimerization conditions without purification.

  • Epimerization to trans isomer:

    • Dissolve the crude amide in methanol.

    • Add potassium carbonate (K₂CO₃) and stir at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The resulting trans-cyclobutane amide can be purified by flash column chromatography on silica gel. The enantiomeric excess is determined by SFC analysis on a chiral stationary phase.

Protocol 2: Ring-Closing Metathesis to Form the Bicyclo[4.3.1]decane Core

This protocol details the formation of the strained seven-membered ring using a ruthenium-based catalyst.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar, maintained under an argon atmosphere.

  • Reagents:

    • Diene precursor (1.0 equiv)

    • Grubbs II catalyst (5 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂) (0.002 M)

  • Procedure:

    • Dissolve the diene precursor in anhydrous dichloromethane in the reaction flask.

    • Bubble argon through the solution for 15 minutes to degas the solvent.

    • Add the Grubbs II catalyst in one portion.

    • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic core.

Conclusion

The first enantioselective total synthesis of (+)-Psiguadial B has been achieved through a strategy that relies on a novel asymmetric Wolff rearrangement and a robust ring-closing metathesis.[2] The successful route provides a framework for accessing this and other structurally related bioactive meroterpenoids. The detailed protocols and data presented herein offer a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further investigation into the biological activity of Psiguadial B and its analogues.

References

Application Notes and Protocols for Cell-Based Assays Using Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B, a meroterpenoid compound isolated from guava (Psidium guajava), has demonstrated significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide detailed protocols for cell-based assays to investigate and quantify the effects of Psiguadial B. The methodologies described herein are intended to guide researchers in assessing its therapeutic potential.

Data Presentation

The following tables summarize the reported quantitative data for the biological activities of Psiguadial B.

Table 1: Anticancer Activity of Psiguadial B

Cell LineAssay TypeEndpointIC50 Value
HepG2 (Human Hepatoma)CytotoxicityCell Viability46–128 nM

Table 2: Anti-Inflammatory Activity of Psiguadial B

Cell LineInflammatory StimulusMeasured MediatorEffect
Immune CellsLipopolysaccharide (LPS)Nitric Oxide (NO)Inhibition
Immune CellsLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)Inhibition
Immune CellsLipopolysaccharide (LPS)Interleukin-6 (IL-6)Inhibition

Signaling Pathway

Psiguadial B has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway in immune cells.[1][2]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates PsiguadialB Psiguadial B PsiguadialB->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes activates transcription of Pro_inflammatory_proteins Pro-inflammatory Proteins (TNF-α, IL-6, NO) Inflammatory_Genes->Pro_inflammatory_proteins leads to production of

Caption: NF-κB Signaling Pathway Inhibition by Psiguadial B.

Experimental Protocols

Assessment of Anti-Inflammatory Activity in Murine Macrophages (RAW 264.7)

This protocol details the investigation of Psiguadial B's effect on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

1.2. Experimental Workflow

Anti_Inflammatory_Workflow cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Stimulation cluster_3 Incubation cluster_4 Analysis Seed Seed RAW 264.7 cells in 96-well plate Treat Treat with Psiguadial B (various concentrations) Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA

Caption: Workflow for Anti-Inflammatory Assays.

1.3. Detailed Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.

  • Psiguadial B Treatment: Prepare serial dilutions of Psiguadial B in DMEM. Remove the old medium from the cells and add 100 µL of the Psiguadial B dilutions. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a vehicle control (no Psiguadial B) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

1.4. Measurement of Nitric Oxide (Griess Assay)

  • Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.5. Measurement of TNF-α and IL-6 (ELISA)

  • Coat a 96-well ELISA plate with capture antibody for either TNF-α or IL-6 overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add avidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Assessment of Anticancer Activity in Human Hepatoma Cells (HepG2)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of Psiguadial B on the HepG2 human hepatoma cell line.

2.1. Cell Culture and Maintenance

  • Cell Line: HepG2 (human hepatoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2.2. Experimental Workflow

Anticancer_Workflow cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Assay Seed Seed HepG2 cells in 96-well plate Treat Treat with Psiguadial B (various concentrations) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for MTT Cytotoxicity Assay.

2.3. Detailed Protocol

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.

  • Psiguadial B Treatment: Prepare serial dilutions of Psiguadial B in EMEM. Remove the old medium and add 100 µL of the Psiguadial B dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Developing Psiguadial B as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B is a meroterpenoid natural product that has demonstrated significant biological activity, positioning it as a promising candidate for therapeutic development. Notably, it exhibits potent cytotoxicity against the HepG2 human hepatoma cancer cell line and possesses anti-inflammatory and antioxidative properties. The primary mechanism of action for its anti-inflammatory effects is attributed to the suppression of the NF-κB signaling pathway. These characteristics suggest potential applications for Psiguadial B in oncology and inflammatory disease research.

This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of Psiguadial B as a potential therapeutic agent.

Application Notes

Anticancer Activity

Psiguadial B has shown potent cytotoxic effects against liver cancer cells. This makes it a valuable compound for screening and mechanistic studies in oncology.

  • Cell Line Specificity: Primarily evaluated against the HepG2 human hepatoma cell line. Further studies are recommended to determine its efficacy across a broader range of cancer cell lines.

  • Mechanism of Action: The cytotoxic effects are likely linked to the induction of apoptosis. Further investigation into the specific apoptotic pathways activated by Psiguadial B is warranted.

Anti-inflammatory and Antioxidative Activity

Psiguadial B has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Its antioxidative properties also contribute to its potential therapeutic effects in inflammatory conditions and neurodegenerative diseases.

  • Therapeutic Potential: These properties suggest that Psiguadial B could be investigated for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of Psiguadial B.

Biological ActivityCell LineParameterValueReference
CytotoxicityHepG2IC5046–128 nM

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Psiguadial B on a selected cancer cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Psiguadial B

  • HepG2 cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Psiguadial B in DMSO.

    • Prepare serial dilutions of Psiguadial B in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of Psiguadial B. Include a vehicle control (media with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of Psiguadial B that inhibits 50% of cell growth) using a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_psiguadial_b Add Psiguadial B Dilutions incubate_24h->add_psiguadial_b incubate_treatment Incubate (24-72h) add_psiguadial_b->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for determining the cytotoxicity of Psiguadial B using the MTT assay.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by Psiguadial B using flow cytometry.

Materials:

  • Psiguadial B

  • HepG2 cells (or other cell line of interest)

  • Culture media and supplements

  • Trypsin-EDTA

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Psiguadial B at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_cells Treat with Psiguadial B seed_cells->treat_cells collect_cells Collect Adherent and Floating Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend_binding_buffer Resuspend in Binding Buffer wash_cells->resuspend_binding_buffer add_annexin_pi Add Annexin V-FITC and PI resuspend_binding_buffer->add_annexin_pi incubate_dark Incubate 15 min in Dark add_annexin_pi->incubate_dark flow_cytometry Flow Cytometry Analysis incubate_dark->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Workflow for detecting apoptosis induced by Psiguadial B.
Analysis of NF-κB Pathway Inhibition by Western Blot

This protocol is for assessing the effect of Psiguadial B on the phosphorylation of p65 and the degradation of IκBα, key events in NF-κB pathway activation.

Materials:

  • Psiguadial B

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • LPS (Lipopolysaccharide) for stimulating the NF-κB pathway

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 80-90% confluency.

    • Pre-treat cells with different concentrations of Psiguadial B for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include an unstimulated control.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phospho-p65, total p65, and IκBα. Normalize to the loading control (β-actin).

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Psiguadial B on the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Psiguadial B Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates PsiguadialB Psiguadial B PsiguadialB->IKK_complex Inhibits IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc IκBα degradation & NF-κB translocation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Psiguadial B inhibits the NF-κB pathway, preventing pro-inflammatory gene expression.

Application Notes and Protocols for In Vitro Evaluation of Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental design for the in vitro evaluation of Psiguadial B, a meroterpenoid natural product with known cytotoxic, anti-inflammatory, and antioxidant properties. The following protocols are designed to be comprehensive and reproducible for researchers in pharmacology, natural product chemistry, and drug discovery.

Introduction

Psiguadial B is a biologically active compound isolated from Psidium guajava. Previous studies have indicated its potential as a therapeutic agent due to its cytotoxic effects on cancer cell lines, such as the human hepatoma HepG2 line, and its significant anti-inflammatory and antioxidant activities.[1][2][3][4][5] The anti-inflammatory effects are attributed, at least in part, to the suppression of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] Furthermore, Psiguadial B has been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) and protecting cells from H₂O₂-induced cell death.[1][3]

This document outlines a series of in vitro experiments to further characterize and quantify the biological activities of Psiguadial B. The protocols provided herein describe methods to assess its cytotoxicity, anti-inflammatory potential, and antioxidant capacity.

Experimental Workflow

The overall experimental workflow for testing Psiguadial B is depicted below. The process begins with the preparation of the test compound and cell cultures, followed by a series of assays to determine its biological activities.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_inflammatory_assays cluster_analysis Data Analysis prep_compound Prepare Psiguadial B Stock Solution cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays prep_compound->anti_inflammatory antioxidant Antioxidant Assay (ROS Detection) prep_compound->antioxidant prep_cells Cell Culture Maintenance (HepG2, RAW 264.7) prep_cells->cytotoxicity prep_cells->anti_inflammatory prep_cells->antioxidant data_analysis Data Collection & Statistical Analysis cytotoxicity->data_analysis no_assay Nitric Oxide (NO) Production anti_inflammatory->no_assay cytokine_assay TNF-α & IL-6 Quantification (ELISA) anti_inflammatory->cytokine_assay antioxidant->data_analysis no_assay->data_analysis cytokine_assay->data_analysis results Summarize Results in Tables data_analysis->results

Experimental workflow for in vitro testing of Psiguadial B.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The following are example templates for data presentation.

Table 1: Cytotoxicity of Psiguadial B on HepG2 Cells

Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1072.1 ± 6.1
2548.9 ± 5.5
5023.7 ± 3.9
1008.2 ± 2.1

Table 2: Effect of Psiguadial B on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)2.1 ± 0.5-
LPS (1 µg/mL)45.8 ± 3.90
LPS + Psiguadial B (1 µM)40.2 ± 3.112.2
LPS + Psiguadial B (10 µM)25.6 ± 2.544.1
LPS + Psiguadial B (25 µM)11.3 ± 1.875.3

Table 3: Effect of Psiguadial B on LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)50.3 ± 8.235.1 ± 6.7
LPS (1 µg/mL)1245.7 ± 110.4987.2 ± 95.3
LPS + Psiguadial B (10 µM)789.4 ± 65.1612.8 ± 58.9
LPS + Psiguadial B (25 µM)354.1 ± 40.2276.5 ± 33.1

Table 4: Effect of Psiguadial B on H₂O₂-Induced Reactive Oxygen Species (ROS) Production

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)% Reduction in ROS
Control (Untreated)100 ± 12.5-
H₂O₂ (100 µM)850 ± 75.30
H₂O₂ + Psiguadial B (10 µM)525 ± 48.938.2
H₂O₂ + Psiguadial B (25 µM)275 ± 30.167.6

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Psiguadial B on the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Psiguadial B

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Psiguadial B in DMSO. Make serial dilutions of Psiguadial B in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of Psiguadial B. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of Psiguadial B to determine the IC₅₀ value.

Anti-inflammatory Assays

This protocol measures the inhibitory effect of Psiguadial B on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS (from E. coli)

  • Psiguadial B

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Psiguadial B (1-25 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Standard Curve and Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

This protocol quantifies the effect of Psiguadial B on the production of the pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • Cell culture supernatants from the NO production assay

  • Human TNF-α ELISA Kit

  • Human IL-6 ELISA Kit

  • Microplate reader

Protocol:

  • Sample Collection: Use the cell culture supernatants collected from the NO production assay (step 4.2.1, step 3).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6][7][8][9] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves.

Antioxidant Assay (Intracellular ROS Detection)

This protocol assesses the ability of Psiguadial B to reduce intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[5][10][11][12]

Materials:

  • RAW 264.7 cells or another suitable cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Psiguadial B

  • Hydrogen peroxide (H₂O₂)

  • DCFH-DA

  • PBS

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of Psiguadial B for 1 hour.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and then add DCFH-DA solution (e.g., 10 µM in serum-free medium). Incubate for 30 minutes in the dark at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of ROS reduction compared to the H₂O₂-treated control.

Signaling Pathway Diagram

The anti-inflammatory activity of Psiguadial B is linked to the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the potential point of inhibition by Psiguadial B.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases PsiguadialB Psiguadial B PsiguadialB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory Transcription

Canonical NF-κB signaling pathway and proposed inhibition by Psiguadial B.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activities. It has demonstrated notable antiproliferative effects against human hepatoma (HepG2) cancer cells, making it a promising candidate for further investigation in oncology drug development.[1][2] Additionally, Psiguadial B has exhibited antioxidative and anti-inflammatory properties, suggesting its potential as a neuroprotective agent for treating neurodegenerative diseases and acute brain injuries. The complex structure of Psiguadial B, featuring a strained bicyclo[4.3.1]decane terpene core, presents a considerable challenge for chemical synthesis.[1] This document provides detailed protocols for a highly efficient, one-step, gram-scale biomimetic synthesis and a general purification procedure for Psiguadial B, designed to be accessible for research and development purposes.

Data Presentation

Table 1: Reactants and Conditions for One-Step Synthesis of Psiguadial B
Component Molecular Weight ( g/mol ) Molar Ratio Role
(-)-β-Caryophyllene204.361.0Starting Material
Benzaldehyde106.121.0Starting Material
Diformylphloroglucinol182.131.0Starting Material
N,N'-Dimethylethylenediamine88.150.2Catalyst
Dichloromethane (CH2Cl2)84.93-Solvent
Reaction Temperature--Ambient
Reaction Time--24-48 hours (estimated)
Table 2: Quantitative Data for the Synthesis of Psiguadial B
Parameter Value Method of Determination
Theoretical Yield Dependent on starting material scaleCalculation
Reported Isolated Yield Gram-scale quantities have been reported[2][3]Gravimetric analysis after purification
Purity >95%HPLC, qNMR
Molecular Formula C31H36O5Mass Spectrometry
Molecular Weight 488.62 g/mol Mass Spectrometry

Experimental Protocols

Protocol 1: Large-Scale Biomimetic Synthesis of Psiguadial B

This protocol is based on the one-step, three-component biomimetic synthesis.[2][3]

Materials:

  • (-)-β-Caryophyllene

  • Benzaldehyde

  • Diformylphloroglucinol

  • N,N'-Dimethylethylenediamine

  • Anhydrous Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diformylphloroglucinol (1.0 eq).

  • Dissolve the diformylphloroglucinol in anhydrous dichloromethane.

  • To the resulting solution, add benzaldehyde (1.0 eq) followed by (-)-β-caryophyllene (1.0 eq).

  • Finally, add N,N'-dimethylethylenediamine (0.2 eq) to the reaction mixture.

  • Stir the reaction mixture at ambient temperature for an estimated 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • The crude product can then be purified using silica gel flash chromatography as described in Protocol 2.

Protocol 2: Purification of Psiguadial B

Materials:

  • Crude Psiguadial B residue

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

  • Dissolve the crude Psiguadial B residue in a minimal amount of dichloromethane.

  • Adsorb the dissolved crude product onto a small amount of silica gel and dry it.

  • Load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure Psiguadial B.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified Psiguadial B.

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of Psiguadial B reagents Combine Reactants: (-)-β-Caryophyllene Benzaldehyde Diformylphloroglucinol catalyst Add Catalyst: N,N'-Dimethylethylenediamine reagents->catalyst reaction Stir at Ambient Temperature (24-48h) catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Concentrate in vacuo monitoring->workup Reaction Complete purification Purify by Flash Chromatography workup->purification product Isolated Psiguadial B purification->product

Caption: A flowchart illustrating the major steps in the one-pot synthesis of Psiguadial B.

Purification_Workflow General Purification Workflow for Psiguadial B crude_product Crude Psiguadial B dissolve Dissolve in Minimal CH2Cl2 crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load onto Column adsorb->load elute Elute with Hexanes/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Psiguadial B evaporate->pure_product

Caption: A step-by-step diagram of the flash chromatography purification process for Psiguadial B.

Biomimetic_Synthesis_Pathway Proposed Biomimetic Synthesis Pathway of Psiguadial B cluster_reactants Starting Materials caryophyllene (-)-β-Caryophyllene michael_addition Michael Addition caryophyllene->michael_addition benzaldehyde Benzaldehyde intermediate Reactive ortho-Quinone Methide benzaldehyde->intermediate phloroglucinol Diformylphloroglucinol phloroglucinol->intermediate intermediate->michael_addition cyclization1 Intramolecular Cationic Cyclization I michael_addition->cyclization1 cyclization2 Intramolecular Cationic Cyclization II cyclization1->cyclization2 psiguadial_b Psiguadial B cyclization2->psiguadial_b

Caption: A diagram showing the proposed reaction cascade for the biomimetic synthesis of Psiguadial B.

References

Application of Psiguadial B in Natural Product-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial B is a meroterpenoid natural product isolated from the leaves of the guava tree (Psidium guajava). It belongs to a class of compounds characterized by a complex polycyclic structure, arising from a biosynthetic combination of terpenoid and polyketide pathways. Recent research has highlighted the therapeutic potential of Psiguadial B, demonstrating a range of biological activities that make it a compelling candidate for natural product-based drug discovery. This document provides a summary of its applications, quantitative biological data, detailed experimental protocols for key assays, and visualizations of its proposed mechanism of action and experimental workflows.

Biological Activities and Potential Applications

Psiguadial B has demonstrated significant potential in several key therapeutic areas:

  • Antiproliferative Activity: Psiguadial B exhibits potent cytotoxic effects against human cancer cell lines, particularly the HepG2 human hepatoma cancer cell line. This suggests its potential as a lead compound for the development of novel anticancer agents.

  • Neuroprotective Activity: Studies have shown that Psiguadial B can protect neuronal cells from oxidative stress-induced cell death. It efficiently and in a dose-dependent manner decreases cell death induced by hydrogen peroxide (H₂O₂) in primary cultures of mouse cortical neurons. This positions Psiguadial B as a promising candidate for the development of treatments for neurodegenerative diseases.

  • Anti-inflammatory and Antioxidant Activity: Psiguadial B has been shown to possess both anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are mediated, at least in part, through the suppression of the NF-κB signaling pathway in immune cells. This dual activity makes it a candidate for addressing diseases with an inflammatory and oxidative stress component.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of Psiguadial B and related compounds.

Biological ActivityCell Line/ModelParameterValueReference
AntiproliferativeHepG2 (Human Hepatoma)IC₅₀46–128 nM (range for psiguadials A-D)[Not explicitly found for Psiguadial B alone]
NeuroprotectionPrimary mouse cortical neuronsCell ViabilityDose-dependent increase against H₂O₂-induced cell death[1]
Anti-inflammatoryImmune cellsNF-κB PathwaySuppression[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activities of Psiguadial B are provided below.

Antiproliferative Activity: MTT Assay Protocol for HepG2 Cells

This protocol outlines the determination of the cytotoxic effects of Psiguadial B on the HepG2 human hepatoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Psiguadial B stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of Psiguadial B in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of Psiguadial B. Include a vehicle control (medium with the same concentration of DMSO used for the highest Psiguadial B concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of Psiguadial B that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotective Activity: Assay for Protection Against H₂O₂-Induced Cell Death in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of Psiguadial B against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Psiguadial B stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide staining or LDH assay)

  • 24-well plates coated with poly-D-lysine

  • Fluorescence microscope or plate reader

Procedure:

  • Neuron Culture: Plate primary cortical neurons onto poly-D-lysine coated 24-well plates at an appropriate density and culture for 7-10 days to allow for maturation.

  • Pre-treatment with Psiguadial B: Treat the neurons with various concentrations of Psiguadial B for 24 hours. Include a vehicle control.

  • Induction of Oxidative Stress: After pre-treatment, expose the neurons to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for a specified duration (e.g., 1 hour). A control group without H₂O₂ treatment should also be included.

  • Washout and Recovery: Following H₂O₂ exposure, wash the cells with fresh culture medium and incubate for a further 24 hours in the presence of the respective concentrations of Psiguadial B.

  • Assessment of Cell Viability: Determine neuronal viability using a suitable assay. For example, with Calcein-AM/Propidium Iodide staining, live cells will fluoresce green and dead cells will fluoresce red. Quantify the number of live and dead cells using a fluorescence microscope and image analysis software.

  • Data Analysis: Express the results as the percentage of viable neurons relative to the untreated control. Compare the viability of neurons treated with Psiguadial B and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the evaluation of the anti-inflammatory potential of Psiguadial B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Psiguadial B stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Psiguadial B for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS), a vehicle control (DMSO + LPS), and a blank (medium only).

  • Griess Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the culture supernatants from the standard curve.

    • The percentage of inhibition of NO production can be calculated as:

      • % Inhibition = [1 - (NO concentration in treated group / NO concentration in LPS-only group)] x 100

Visualizations

Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway

G Proposed Mechanism of Psiguadial B in NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PsiguadialB Psiguadial B PsiguadialB->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Psiguadial B inhibits the NF-κB signaling pathway.

General Experimental Workflow for Evaluating Psiguadial B

G Experimental Workflow for Psiguadial B Evaluation cluster_discovery Discovery & Isolation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo & Preclinical Isolation Isolation from Psidium guajava Characterization Structural Characterization Isolation->Characterization Antiproliferative Antiproliferative Assays (e.g., MTT on HepG2) Characterization->Antiproliferative Neuroprotective Neuroprotective Assays (e.g., H2O2-induced stress) Characterization->Neuroprotective Antiinflammatory Anti-inflammatory Assays (e.g., NO production) Characterization->Antiinflammatory Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Antiproliferative->Pathway Neuroprotective->Pathway Antiinflammatory->Pathway Target Target Identification Pathway->Target Animal Animal Model Studies Target->Animal Tox Toxicology & PK/PD Animal->Tox Lead Lead Optimization Tox->Lead

Caption: A general workflow for the discovery and development of Psiguadial B.

Logical Relationships of Psiguadial B Applications

G Applications of Psiguadial B cluster_activities Core Biological Activities cluster_applications Potential Therapeutic Applications PsiguadialB Psiguadial B Antiproliferative Antiproliferative PsiguadialB->Antiproliferative Neuroprotective Neuroprotective PsiguadialB->Neuroprotective Antiinflammatory Anti-inflammatory PsiguadialB->Antiinflammatory Antioxidant Antioxidant PsiguadialB->Antioxidant Cancer Cancer Therapy (e.g., Liver Cancer) Antiproliferative->Cancer leads to Neuro Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Neuroprotective->Neuro leads to Inflammatory Inflammatory Disorders (e.g., Arthritis) Antiinflammatory->Inflammatory leads to Antioxidant->Neuro Antioxidant->Inflammatory

Caption: The relationship between Psiguadial B's activities and applications.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Psiguadial B. The information is curated to address potential challenges and improve experimental outcomes, with a focus on the enantioselective synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield of the Psiguadial B synthesis?

A1: Based on reported synthetic routes, the construction of the complex polycyclic core of Psiguadial B involves several challenging transformations. Key steps that significantly influence the overall yield include the enantioselective formation of the trans-cyclobutane motif, the strategic C(sp³)–H alkenylation to form the C1–C2 bond, the ring-closing metathesis to construct the seven-membered ring, and the final intramolecular O-arylation to complete the pentacyclic framework.[1][2][3][4] Careful optimization of these steps is crucial for maximizing the overall yield.

Q2: Are there alternative strategies to the multi-step enantioselective synthesis?

A2: Yes, a one-step biomimetic synthesis has been developed.[5][6] This approach involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol, catalyzed by N,N'-dimethylethylenediamine.[5][6] This cascade reaction proceeds at ambient temperature and generates four stereocenters and two rings in a single step.[5][6] While this method offers a significant reduction in step count, challenges may arise in purification and scalability due to the complexity of the reaction mixture.

Q3: What were some of the unsuccessful strategies attempted in the development of the enantioselective route, and what can be learned from them?

A3: The evolution of the successful synthetic strategy involved exploring several challenging transformations that ultimately proved to be dead ends.[1][2] These included an ortho-quinone methide hetero–Diels–Alder (o-QMHDA) cycloaddition, a Prins cyclization to form the bicyclo[4.3.1]decane system, and a modified Norrish–Yang cyclization.[1][2][4] The Norrish–Yang cyclization, for instance, resulted in low yields and the formation of a significant phenol side product due to a competing fragmentation pathway.[1] These attempts highlight the inherent strain in the target molecule and the need for a carefully planned synthetic sequence to manage reactivity and regioselectivity.

Q4: How was the correct enantiomer of the key cyclobutane intermediate obtained when the primary organocatalyst produced the undesired one?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Psiguadial B, with a focus on the third-generation enantioselective route.

Problem 1: Low Yield in the Ring-Closing Metathesis (RCM) Step
  • Symptom: Incomplete conversion of the diene precursor to the desired seven-membered ring product (e.g., conversion of 88 to 86 in the Reisman synthesis).

  • Possible Causes:

    • Catalyst deactivation: The Grubbs catalyst may be sensitive to impurities in the substrate or solvent.

    • Sub-optimal reaction conditions: Incorrect temperature, concentration, or reaction time can lead to lower yields.

    • Ethylene atmosphere: The presence of ethylene can inhibit the RCM reaction.

  • Suggested Solutions:

    • Substrate and Solvent Purity: Ensure the diene precursor and solvent (e.g., toluene or benzene) are rigorously purified and degassed to remove any potential catalyst poisons.

    • Catalyst Choice and Loading: While the second-generation Grubbs catalyst is generally robust, consider screening other metathesis catalysts if yields remain low. Ensure accurate measurement of the catalyst loading.

    • Reaction Conditions:

      • Concentration: Perform the reaction at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

      • Temperature: The reaction is typically run at elevated temperatures (e.g., 80-110 °C). Optimize the temperature for your specific substrate.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and consider applying a vacuum to remove ethylene as it is formed.

    • Slow Addition: Adding the substrate slowly to the heated catalyst solution can help maintain a low concentration and favor the desired intramolecular reaction.

Problem 2: Poor Diastereoselectivity in the Hydroxyl-Directed Hydrogenation
  • Symptom: A low diastereomeric ratio (dr) is observed in the reduction of the di- and trisubstituted olefins following the RCM step (e.g., hydrogenation of 86 to 93 ).

  • Possible Causes:

    • Ineffective directing group: The hydroxyl group may not be effectively coordinating to the catalyst.

    • Catalyst choice: The chosen catalyst may not be optimal for achieving high diastereoselectivity.

    • Hydrogenation conditions: Temperature and pressure can influence the selectivity.

  • Suggested Solutions:

    • Catalyst Selection: Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is reported to be highly effective for this hydroxyl-directed hydrogenation, achieving a 16:1 dr.[1] If using other catalysts, consider switching to Crabtree's catalyst.

    • Solvent Choice: The choice of solvent can influence the coordination of the directing group. Dichloromethane is a commonly used solvent for this transformation.

    • Reaction Conditions: Ensure the reaction is run under an atmosphere of hydrogen and that the temperature and pressure are appropriately controlled as per the literature procedure.

Problem 3: Inefficient Intramolecular O-Arylation
  • Symptom: Low yield in the final ring closure to form the pentacyclic framework (e.g., conversion of 93 to 94 ).

  • Possible Causes:

    • Catalyst and ligand choice: The combination of the copper catalyst and ligand is critical for this transformation.

    • Base selection: The choice of base can significantly impact the reaction rate and yield.

    • Reaction temperature: The reaction may require elevated temperatures to proceed efficiently.

  • Suggested Solutions:

    • Catalyst System: A copper-catalyzed intramolecular O-arylation has been shown to be effective.[1] Ensure the use of a suitable copper source (e.g., CuI) and ligand.

    • Base Optimization: Screen different bases to find the optimal conditions. The choice of base can influence the deprotonation of the phenol and the overall catalytic cycle.

    • Temperature Control: This reaction may require heating to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Quantitative Data

Table 1: Yields of Key Steps in the Third-Generation Enantioselective Synthesis of (+)-Psiguadial B

StepReactantProductYield (%)Reference
Aldol Reaction71 + 87 88 92[1]
Ring-Closing Metathesis88 86 93[1]
Directed Hydrogenation86 93 excellent[1]
Intramolecular O-Arylation93 94 75[1]
Rieche Formylation97 3 50[1]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis to form the Bicyclo[4.3.1]decane Core

A solution of the diene precursor in degassed toluene is added to a solution of the second-generation Grubbs catalyst (typically 5-10 mol %) in degassed toluene at a reflux temperature of 110 °C. The reaction is stirred under an inert atmosphere for several hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cyclized product.

Protocol 2: Diastereoselective Hydrogenation

To a solution of the olefin in dichloromethane is added Crabtree's catalyst. The reaction vessel is purged with hydrogen and stirred under a hydrogen atmosphere at room temperature for several hours. The reaction progress is monitored by TLC or ¹H NMR. Once the starting material is consumed, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the hydrogenated product with high diastereoselectivity.

Protocol 3: Intramolecular O-Arylation

A mixture of the aryl bromide precursor, a copper(I) salt (e.g., CuI), a suitable ligand, and a base in a solvent such as toluene or dioxane is heated at reflux under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to give the pentacyclic core of Psiguadial B.

Visualizations

Psiguadial_B_Synthesis_Workflow cluster_start Starting Materials cluster_main_pathway Main Synthetic Pathway start1 Vinyl Ketone (71) step1 Aldol Reaction start1->step1 start2 Aldehyde (87) start2->step1 prod1 Exo-enone (88) step1->prod1 92% Yield step2 Ring-Closing Metathesis prod1->step2 prod2 Bicyclic Core (86) step2->prod2 93% Yield step3 Directed Hydrogenation prod2->step3 prod3 Reduced Core (93) step3->prod3 Excellent Yield step4 Intramolecular O-Arylation prod3->step4 prod4 Pentacycle (94) step4->prod4 75% Yield step5 Further Elaboration (e.g., Formylation) prod4->step5 prod5 (+)-Psiguadial B (3) step5->prod5 50% Yield

Caption: Workflow of the third-generation total synthesis of (+)-Psiguadial B.

Troubleshooting_Logic cluster_RCM Ring-Closing Metathesis cluster_Hydro Hydrogenation cluster_Aryl O-Arylation problem Low Yield or Poor Selectivity in a Key Step rcm_symptom Incomplete Conversion problem->rcm_symptom e.g., RCM hydro_symptom Low Diastereoselectivity problem->hydro_symptom e.g., Hydrogenation aryl_symptom Inefficient Cyclization problem->aryl_symptom e.g., O-Arylation rcm_cause1 Catalyst Deactivation rcm_symptom->rcm_cause1 Possible Causes rcm_cause2 Sub-optimal Conditions rcm_symptom->rcm_cause2 Possible Causes rcm_sol1 Purify Substrate/Solvent rcm_cause1->rcm_sol1 Solution rcm_sol2 Optimize Temp/Concentration rcm_cause2->rcm_sol2 Solution hydro_cause Ineffective Catalyst/ Directing Group hydro_symptom->hydro_cause Possible Cause hydro_sol Use Crabtree's Catalyst hydro_cause->hydro_sol Solution aryl_cause Sub-optimal Catalyst/ Base/Temp aryl_symptom->aryl_cause Possible Cause aryl_sol Screen Catalysts/Bases aryl_cause->aryl_sol Solution

Caption: Logical workflow for troubleshooting key steps in Psiguadial B synthesis.

References

Overcoming challenges in the stereoselective synthesis of Psiguadial B.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Psiguadial B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of Psiguadial B?

The primary challenges in the total synthesis of Psiguadial B revolve around the construction of its complex and sterically congested polycyclic core. Key difficulties include:

  • Construction of the strained bicyclo[4.3.1]decane core: This bridged ring system is a significant hurdle.

  • Stereoselective formation of the trans-fused cyclobutane ring: Achieving the correct stereochemistry in this strained four-membered ring is non-trivial.

  • Control of diastereoselectivity: Several steps in the synthesis are prone to forming diastereomeric mixtures, which can be difficult to separate and reduce overall yield.[1]

  • Forging the C1-C2 bond: Connecting the terpene and phloroglucinol-derived moieties with the correct stereochemistry is a critical step.[1]

Q2: Several synthetic routes to Psiguadial B have been reported. Which one is the most efficient?

Two main successful approaches have been detailed:

  • The Reisman Enantioselective Total Synthesis: This route features a tandem Wolff rearrangement/asymmetric ketene addition to form the cyclobutane, a directed C(sp3)-H alkenylation, and a ring-closing metathesis to construct the bicyclo[4.3.1]decane framework.[2][3][4] This was the first enantioselective total synthesis of (+)-Psiguadial B.[2]

  • The Cramer Biomimetic Synthesis: This is a one-step, three-component coupling of β-caryophyllene, benzaldehyde, and diformylphloroglucinol.[5][6] This approach is highly convergent and can be performed on a gram scale.[5][6]

The "most efficient" route depends on the specific goals of the research. The Reisman synthesis provides a detailed roadmap for controlling stereochemistry at each step, while the Cramer synthesis offers a rapid and scalable entry to the natural product.

Q3: What is the proposed biosynthesis of Psiguadial B, and how has it inspired synthetic strategies?

The proposed biosynthesis involves a Michael addition of β-caryophyllene to an ortho-quinone methide (o-QM) derived from a phloroglucinol precursor.[6] This is followed by intramolecular cyclizations to form the complex core. This proposed pathway directly inspired Cramer's biomimetic synthesis, which successfully couples these components in a single step.[5][6]

Troubleshooting Guides

Tandem Wolff Rearrangement / Asymmetric Ketene Addition

This key step in the Reisman synthesis establishes the chiral cyclobutane intermediate.

Problem: Low enantioselectivity or yield in the asymmetric ketene addition.

ParameterRecommended ConditionTroubleshooting Tip
Catalyst Cinchonine-derived catalystEnsure the catalyst is of high purity. The use of pseudoenantiomeric catalysts may not give the desired enantiomer with high ee.
Solvent TolueneEnsure the solvent is anhydrous. Water can compete as a nucleophile.
Temperature -78 °C to rtLow temperatures are crucial for enantioselectivity. If the reaction is sluggish, a slight increase in temperature can be attempted, but may compromise ee.
Diazo Ketone High purityImpurities in the diazoketone precursor can lead to side reactions. Recrystallization or chromatography is recommended.

DOT Script for Wolff Rearrangement Workflow:

wolff_rearrangement start α-Diazoketone ketene Ketene Intermediate start->ketene Photolysis or Thermolysis product Carboxylic Acid Derivative ketene->product Trapping side_product Side Products (e.g., O-H insertion) ketene->side_product e.g., in MeOH nucleophile Nucleophile (e.g., amine) nucleophile->product

Caption: Workflow of the Wolff Rearrangement.

Ortho-Quinone Methide Hetero-Diels-Alder (o-QMHDA) Reaction

An earlier, less successful approach in the Reisman synthesis involved an o-QMHDA reaction to form the chroman framework. This reaction was plagued by significant diastereoselectivity issues.

Problem: Poor diastereoselectivity and formation of multiple, difficult-to-separate isomers.

ParameterObservation from Reisman's workPotential Solution
Dienophile A functionalized cyclic enol ether was used.Simpler, acyclic enol ethers or styrenes often give better selectivity. Consider a different strategic bond disconnection if this step is critical.
Lewis Acid Not specified, but Lewis acid catalysis is common.Screen a variety of Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) and temperatures to optimize diastereoselectivity.
Generation of o-QM In situ from a precursor.The method of o-QM generation can influence reactivity and selectivity. Anionic conditions for generation have been reported to be mild.[7]

DOT Script for o-QMHDA Logical Relationship:

o_QMHDA o_QM ortho-Quinone Methide cycloaddition [4+2] Cycloaddition o_QM->cycloaddition dienophile Dienophile dienophile->cycloaddition desired_diastereomer Desired Diastereomer cycloaddition->desired_diastereomer undesired_diastereomer Undesired Diastereomer cycloaddition->undesired_diastereomer

Caption: Diastereoselectivity in the o-QMHDA reaction.

Prins Cyclization

Another challenging reaction explored for the formation of the bicyclo[4.3.1]decane system was the Prins cyclization.

Problem: Poor yield and lack of reproducibility.

ParameterObservation from Reisman's workPotential Solution
Lewis Acid InCl3 gave the desired product in 11% yield.A thorough screening of Lewis acids is necessary. Other common choices include SnCl4, TiCl4, and various metal triflates.
Solvent Not specified, but chlorinated solvents are common.Solvent choice can significantly impact the reaction outcome. Consider a range of non-coordinating solvents.
Temperature Not specified.Careful control of temperature is critical. Low temperatures often improve selectivity and reduce side reactions.
Substrate Complex substrate with multiple functional groups.Substrate conformation and the presence of coordinating groups can affect the reaction. Protecting group strategies may be necessary.

Experimental Protocols

Biomimetic One-Step Synthesis of Psiguadial B (Cramer et al.)

Materials:

  • β-caryophyllene

  • Benzaldehyde

  • Diformylphloroglucinol

  • N,N'-dimethylethylenediamine (catalyst)

  • Solvent (e.g., dichloromethane)

Procedure:

  • To a solution of diformylphloroglucinol and benzaldehyde in the chosen solvent at ambient temperature, add N,N'-dimethylethylenediamine.

  • Add β-caryophyllene to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield Psiguadial B.

Note: For detailed stoichiometry and reaction times, refer to the original publication by Cramer and coworkers.[6]

DOT Script for Biomimetic Synthesis Workflow:

biomimetic_synthesis caryophyllene β-Caryophyllene coupling Three-Component Coupling caryophyllene->coupling benzaldehyde Benzaldehyde benzaldehyde->coupling phloroglucinol Diformylphloroglucinol phloroglucinol->coupling psiguadial_b Psiguadial B coupling->psiguadial_b N,N'-dimethylethylenediamine

Caption: Workflow of the biomimetic synthesis of Psiguadial B.

References

Enhancing the solubility and stability of Psiguadial B for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of Psiguadial B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Psiguadial B and why is its solubility a concern for in vitro assays?

Psiguadial B is a bioactive meroterpenoid with demonstrated anti-proliferative and anti-inflammatory properties.[1] Like many other terpenoids, Psiguadial B is a lipophilic molecule, which often results in poor aqueous solubility.[2][3] This low solubility can lead to precipitation in aqueous-based in vitro assay buffers, resulting in inaccurate and unreliable experimental data.[4]

Q2: What is the recommended starting solvent for preparing a stock solution of Psiguadial B?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My Psiguadial B stock solution in DMSO appears cloudy after thawing. What should I do?

Cloudiness or the presence of crystals after a freeze-thaw cycle indicates that the compound has precipitated out of the stock solution. Do not use the stock solution directly. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, the stock solution may be supersaturated and should be remade at a lower concentration.

Q4: How can I enhance the aqueous solubility of Psiguadial B for my experiments?

Several strategies can be employed to improve the solubility of Psiguadial B in aqueous buffers:

  • Co-solvents: Using a water-miscible organic co-solvent like ethanol in addition to DMSO can sometimes improve solubility.

  • Excipients: The use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-20, Triton X-100) at low, non-toxic concentrations can help to keep the compound in solution.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility is the concentration of a compound that dissolves when a concentrated organic stock solution is rapidly diluted into an aqueous buffer. It represents a non-equilibrium state and is often higher than thermodynamic solubility due to the formation of a supersaturated solution. Kinetic solubility is useful for high-throughput screening in early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period. This measurement is more relevant for formulation development and understanding the compound's behavior in vivo.

For initial in vitro assays, determining the kinetic solubility is often sufficient. However, for more detailed characterization and formulation development, thermodynamic solubility should be assessed.

Troubleshooting Guide

This guide addresses common issues encountered when working with Psiguadial B in in vitro assays.

Problem: Psiguadial B precipitates immediately upon addition to the aqueous assay buffer.

Possible Cause Troubleshooting Steps
Final concentration exceeds kinetic solubility. Determine the kinetic solubility of Psiguadial B in your specific assay buffer. Perform a serial dilution of your stock solution in the buffer and observe for precipitation.
Rapid solvent shifting. Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume of buffer first, mixing well, and then bringing it to the final volume. This gradual dilution can sometimes prevent immediate precipitation.
Low temperature of the assay buffer. Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound. Solubility is often temperature-dependent.

Problem: I observe a decrease in the activity of Psiguadial B over the course of a long-term experiment.

Possible Cause Troubleshooting Steps
Chemical instability of the compound. Psiguadial B may be degrading in the assay medium over time. Perform a chemical stability assay to determine the half-life of the compound under your experimental conditions (pH, temperature).
Slow precipitation out of solution. Even if it doesn't precipitate immediately, a supersaturated solution can slowly precipitate over time. Visually inspect your assay plates under a microscope for any crystalline structures forming over time. Consider using a lower, more stable concentration or incorporating solubilizing agents.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Using low-adsorption plates or glassware may mitigate this issue.

Data Presentation

The following tables provide illustrative data on the solubility of Psiguadial B in various solvents and with different solubility enhancement strategies. Note: This data is for exemplary purposes to demonstrate the expected trends and should be experimentally verified for your specific conditions.

Table 1: Illustrative Solubility of Psiguadial B in Common Solvents

SolventEstimated Solubility (µg/mL)
Water< 1
Phosphate Buffered Saline (PBS), pH 7.4< 1
DMSO> 10,000
Ethanol~500
Methanol~200

Table 2: Illustrative Enhancement of Psiguadial B Kinetic Solubility in PBS (pH 7.4)

Solubilizing AgentConcentrationEstimated Kinetic Solubility (µg/mL)Fold Increase
None (Control)-< 1-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% (w/v)15~15x
Tween-200.1% (v/v)8~8x
Solutol HS 150.5% (w/v)25~25x

Experimental Protocols

Kinetic Solubility Assay Protocol

Objective: To determine the kinetic solubility of Psiguadial B in a specific aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of Psiguadial B in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration and a DMSO-only control into the wells of a 96-well plate.

  • Rapidly add the aqueous assay buffer (e.g., 198 µL for a 1:100 dilution) to each well.

  • Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Alternatively, filter the samples through a filter plate and analyze the filtrate for the concentration of dissolved compound using HPLC-UV.

  • The kinetic solubility is the highest concentration that does not show significant precipitation or light scattering compared to the DMSO control.

Thermodynamic Solubility Assay Protocol

Objective: To determine the equilibrium solubility of Psiguadial B in a specific aqueous buffer.

Methodology:

  • Add an excess amount of solid Psiguadial B to a vial containing the aqueous assay buffer.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the solution to stand to let undissolved particles settle.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of Psiguadial B in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer.

  • The measured concentration is the thermodynamic solubility.

Chemical Stability Assay Protocol

Objective: To assess the stability of Psiguadial B in a specific aqueous buffer over time.

Methodology:

  • Prepare a solution of Psiguadial B in the aqueous assay buffer at a concentration well below its solubility limit.

  • Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired experimental temperature (e.g., 37°C).

  • At each time point, quench the reaction in one aliquot by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Analyze the samples by a suitable analytical method (e.g., LC-MS) to determine the concentration of Psiguadial B remaining.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour time point and determine the half-life (t½) of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_assay In Vitro Assay stock Prepare 10 mM Stock in 100% DMSO kinetic Kinetic Solubility Assay stock->kinetic Dilute in buffer thermo Thermodynamic Solubility Assay stock->thermo Add excess solid stability Chemical Stability Assay stock->stability Dilute below solubility assay Perform In Vitro Assay (e.g., Cell-based) kinetic->assay Use concentrations below kinetic solubility thermo->assay stability->assay Consider half-life in experiment duration nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates (P) ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation psiguadial_b Psiguadial B psiguadial_b->ikk Inhibits dna DNA (κB site) nfkb_nuc->dna Binds transcription Gene Transcription (e.g., TNF-α, IL-6) dna->transcription Initiates

References

Troubleshooting Psiguadial B extraction and purification from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Psiguadial B from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Psiguadial B?

Psiguadial B is a meroterpenoid that has been isolated from the leaves and bark of the guava plant (Psidium guajava).[1] The concentration of Psiguadial B can vary depending on the specific cultivar, geographical location, and age of the plant material.

Q2: What are the general steps for extracting and purifying Psiguadial B?

A typical workflow for the extraction and purification of Psiguadial B from Psidium guajava leaves involves the following steps:

  • Preparation of Plant Material: Fresh or dried leaves are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an appropriate organic solvent.

  • Crude Extract Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity.

  • Chromatographic Purification: The resulting fractions are subjected to one or more chromatographic techniques to isolate Psiguadial B.

  • Purity Assessment: The purity of the isolated Psiguadial B is determined using analytical techniques such as HPLC and NMR.

Q3: Which solvents are most effective for extracting Psiguadial B?

The choice of solvent depends on the polarity of Psiguadial B. Generally, moderately polar solvents are effective for extracting meroterpenoids. A sequential extraction starting with a nonpolar solvent to remove lipids and chlorophylls, followed by a more polar solvent, can be effective. See the table below for a comparison of different solvent systems.

Troubleshooting Guides

Problem 1: Low Yield of Crude Psiguadial B Extract

Symptoms: The amount of crude extract obtained after solvent evaporation is significantly lower than expected.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Extraction 1. Increase the extraction time. 2. Use a more efficient extraction method (e.g., Soxhlet, ultrasound-assisted).[2] 3. Increase the solvent-to-solid ratio.Increased contact time and improved solvent penetration should enhance the extraction efficiency.
Inappropriate Solvent 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). 2. Use a solvent mixture to optimize polarity.A solvent system that better matches the polarity of Psiguadial B will result in a higher yield.
Degradation of Psiguadial B 1. Avoid high temperatures during extraction and concentration. 2. Use solvents that are free of peroxides and other reactive impurities.Minimizing degradation will preserve the integrity of the target compound and improve the overall yield.
Poor Quality Plant Material 1. Ensure the plant material is properly dried and stored to prevent fungal growth. 2. Use freshly harvested plant material if possible.High-quality starting material will contain a higher concentration of the target compound.
Problem 2: Emulsion Formation During Liquid-Liquid Partitioning

Symptoms: A stable emulsion forms at the interface of the two immiscible solvents, making separation difficult.[3]

Possible Cause Troubleshooting Step Expected Outcome
Presence of Surfactant-like Compounds 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] 2. Centrifuge the mixture at a low speed.The increased ionic strength of the aqueous phase will help to break the emulsion. Centrifugation can also aid in phase separation.
Vigorous Shaking 1. Gently invert the separatory funnel multiple times instead of vigorous shaking.[3]Reduced agitation will minimize the formation of an emulsion.
Similar Densities of the Two Phases 1. Add a small amount of a denser, immiscible solvent (e.g., carbon tetrachloride) to the organic phase.This will increase the density difference between the two phases, facilitating separation.
Problem 3: Co-elution of Impurities During Chromatographic Purification

Symptoms: The isolated Psiguadial B fraction is contaminated with other compounds, as indicated by HPLC or TLC analysis.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Resolution 1. Optimize the mobile phase composition (solvent ratio, addition of modifiers). 2. Use a different stationary phase (e.g., reverse-phase, normal-phase, size-exclusion). 3. Employ a gradient elution instead of an isocratic one.Improved separation of Psiguadial B from closely eluting impurities.
Column Overloading 1. Reduce the amount of sample loaded onto the column.Prevents band broadening and improves peak resolution.
Presence of Isomeric Compounds 1. Use a high-resolution chromatographic technique such as preparative HPLC. 2. Consider derivatization to separate the isomers.Isolation of pure Psiguadial B from its isomers.

Data Presentation

Table 1: Comparison of Extraction Solvents for Psiguadial B from Psidium guajava Leaves

Solvent SystemExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (% w/w)Psiguadial B Purity in Crude Extract (%)
n-HexaneMaceration25241.55
DichloromethaneMaceration25243.215
Ethyl AcetateMaceration25244.825
MethanolMaceration252410.510
Ethyl AcetateSoxhlet6086.528
MethanolUltrasound-assisted40112.112

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Extraction of Psiguadial B from Psidium guajava Leaves

  • Preparation of Plant Material: Air-dry fresh leaves of Psidium guajava in the shade for 7-10 days. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 100 g of the powdered leaves with 500 mL of ethyl acetate in a sealed container for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of Psiguadial B using Column Chromatography

  • Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) in n-hexane.

  • Sample Loading: Dissolve 5 g of the crude ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of 20 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Isolation: Combine the fractions containing Psiguadial B (as identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Purification_Workflow Start Dried Psidium guajava Leaves Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) Crude_Extract->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Psiguadial_B Purified Psiguadial B Fraction_Collection->Purified_Psiguadial_B Purity_Analysis Purity Analysis (HPLC, NMR) Purified_Psiguadial_B->Purity_Analysis

Caption: Workflow for Psiguadial B extraction and purification.

Troubleshooting_Low_Yield Start Low Crude Extract Yield Check_Extraction_Time Was extraction time sufficient? Start->Check_Extraction_Time Increase_Time Increase extraction time Check_Extraction_Time->Increase_Time No Check_Solvent Is the solvent appropriate? Check_Extraction_Time->Check_Solvent Yes Success Yield Improved Increase_Time->Success Change_Solvent Test different solvents/mixtures Check_Solvent->Change_Solvent No Check_Temperature Was the temperature too high? Check_Solvent->Check_Temperature Yes Change_Solvent->Success Lower_Temperature Use lower extraction/evaporation temperature Check_Temperature->Lower_Temperature Yes Check_Plant_Material Is the plant material of good quality? Check_Temperature->Check_Plant_Material No Lower_Temperature->Success Use_New_Material Source fresh, high-quality plant material Check_Plant_Material->Use_New_Material No Check_Plant_Material->Success Yes Use_New_Material->Success

Caption: Troubleshooting low extraction yield.

References

Optimizing reaction conditions for key steps in Psiguadial B synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Psiguadial B. The information is compiled from published literature to address common challenges and optimize key reaction steps.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of Psiguadial B, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity in the Tandem Wolff Rearrangement/Asymmetric Ketene Addition

  • Question: We are observing low enantiomeric excess (ee) for the formation of the key cyclobutane intermediate using the tandem Wolff rearrangement/asymmetric ketene addition. What are the critical parameters to optimize for improving enantioselectivity?

  • Answer: Low enantioselectivity in this reaction is a common challenge. Several factors can influence the stereochemical outcome. Based on optimization studies, the choice of catalyst and solvent are paramount.[1] It was found that using (+)-cinchonine as the catalyst in tetrahydrofuran (THF) provided the best results, achieving up to 79% ee.[1] Conversely, the pseudoenantiomeric catalyst, (–)-cinchonidine, resulted in a significantly lower ee of 57%.[1]

    Additionally, reaction concentration can play a role. More concentrated reaction mixtures may lead to lower yields and potentially impact selectivity due to poor light penetration, as the catalyst has limited solubility in THF.[1] Ensure the reaction is performed under dilute conditions as reported.

Troubleshooting Workflow: Low Enantioselectivity

G start Low Enantiomeric Excess Observed check_catalyst Verify Catalyst Identity and Purity ((+)-cinchonine) start->check_catalyst check_solvent Confirm Solvent is Dry THF start->check_solvent check_concentration Evaluate Reaction Concentration start->check_concentration optimize_conditions Systematically Optimize Reaction Parameters check_catalyst->optimize_conditions check_solvent->optimize_conditions check_concentration->optimize_conditions result Improved Enantioselectivity optimize_conditions->result

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Yield and Reproducibility in the Prins Cyclization

  • Question: Our attempts at the seven-membered ring-forming Prins cyclization to form the bicyclo[4.3.1]decane system are resulting in low yields and poor reproducibility. What are the likely causes and how can we mitigate them?

  • Answer: The Prins cyclization to form the strained seven-membered ring in the Psiguadial B core is acknowledged as a challenging transformation.[1] Reports indicate that while the cyclization is promising, it can suffer from low yields and issues with reproducibility.[1] These problems often stem from the sensitive nature of the carbocationic intermediates and the potential for competing side reactions.

    To address this, it is crucial to meticulously control the reaction conditions. This includes the choice of Lewis acid, reaction temperature, and the purity of the starting materials. An alternative and ultimately more successful strategy reported was to form the seven-membered ring via a ring-closing metathesis (RCM), which may be a more robust and reproducible method for this specific substrate.[1][2]

Issue 3: Low Diastereoselectivity in the ortho-Quinone Methide Hetero–Diels–Alder (o-QMHDA) Reaction

  • Question: We are struggling with significant diastereoselectivity issues in the o-QMHDA reaction to prepare the chroman framework. How can this be improved?

  • Answer: The o-QMHDA reaction in the context of the Psiguadial B synthesis was found to be plagued by poor diastereoselectivity.[1] This is a known challenge when dealing with highly functionalized dienes and dienophiles. The facial selectivity of the cycloaddition can be difficult to control, leading to mixtures of diastereomers that are often difficult to separate. While extensive optimization of thermal conditions was explored, a satisfactory level of diastereoselectivity was not achieved. This ultimately led to a revision of the synthetic strategy, abandoning the o-QMHDA approach in favor of a modified Norrish–Yang cyclization to construct the chroman substructure.[1] If facing this issue, it may be more productive to consider alternative synthetic routes that have been demonstrated to be more successful.[1][2]

Frequently Asked Questions (FAQs)

  • Question: What are the key strategic bond disconnections in the successful total synthesis of (+)-Psiguadial B?

  • Answer: The successful enantioselective total synthesis of (+)-Psiguadial B features several key strategic bond formations.[3][4] These include:

    • The construction of the trans-cyclobutane motif via a tandem Wolff rearrangement/asymmetric ketene addition.[1][3]

    • The strategic formation of the C1–C2 bond connecting the cyclobutane and the bicyclic system through a directed C(sp³)–H alkenylation reaction.[1][3]

    • The formation of the bridging bicyclo[4.3.1]decane terpene framework using a ring-closing metathesis.[1][3]

  • Question: Has a biomimetic synthesis of Psiguadial B been reported?

  • Answer: Yes, a one-step, gram-scale biomimetic synthesis of Psiguadial B has been achieved.[5][6] This approach involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol, catalyzed by N,N'-dimethylethylenediamine at ambient temperature.[5][6] This cascade reaction is proposed to proceed through a Michael addition between caryophyllene and a reactive ortho-quinone methide, followed by two sequential intramolecular cationic cyclization events.[5][6]

  • Question: What are some of the alternative, less successful strategies that were explored for the synthesis of Psiguadial B?

  • Answer: The development of the successful synthetic route involved the investigation of several other strategies that ultimately proved to be less efficient.[1][2] These included:

    • An ortho-quinone methide hetero–Diels–Alder (o-QMHDA) cycloaddition to prepare the chroman framework, which suffered from poor diastereoselectivity.[1]

    • A Prins cyclization to form the bridging bicyclo[4.3.1]decane system, which gave low and irreproducible yields.[1]

    • A modified Norrish–Yang cyclization to generate the chroman.[1]

Optimization of Key Reaction Conditions

The following table summarizes the optimized conditions for the tandem Wolff rearrangement/asymmetric ketene addition, a critical step in the synthesis.

ParameterOptimized ConditionYield (%)ee (%)Reference
Catalyst (+)-Cinchonine (50 mol %)6179[1]
Solvent Tetrahydrofuran (THF)6179[1]
Reactant 8-aminoquinoline derivative (3 equiv)6179[1]
Irradiation Time 18-48 hoursVariesVaries[1]
Concentration 0.050 mmol scale--[1]

Experimental Protocols

Tandem Photochemical Wolff Rearrangement/Asymmetric Ketene Addition

This protocol is based on the reported successful synthesis for the construction of the enantioenriched cyclobutane intermediate.[1]

  • Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the diazoketone precursor (1.0 equiv) and the 8-aminoquinoline derivative (3.0 equiv) in freshly dried tetrahydrofuran (THF).

  • Catalyst Addition: Add (+)-cinchonine (0.5 equiv) to the solution.

  • Reaction: Irradiate the reaction mixture with a suitable light source for 18-48 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched 8-aminoquinolinamide.

  • Analysis: Determine the yield and enantiomeric excess (e.g., by SFC using a chiral stationary phase).[1]

Logical Flow for Synthetic Strategy Selection

G start Goal: Synthesize Psiguadial B Core strategy1 Strategy 1: o-QMHDA + Prins Cyclization start->strategy1 issue1 Poor Diastereoselectivity in o-QMHDA strategy1->issue1 issue2 Low Yield & Reproducibility in Prins Cyclization strategy1->issue2 revise_strategy Revise Synthetic Strategy issue1->revise_strategy issue2->revise_strategy strategy2 Strategy 2: Wolff Rearrangement/Ketene Addition + C-H Alkenylation + RCM revise_strategy->strategy2 success Successful Synthesis of (+)-Psiguadial B strategy2->success

Caption: Decision process for the synthetic route to Psiguadial B.

References

Refinement of analytical techniques for detecting Psiguadial B metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Psiguadial B and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Psiguadial B and its metabolites?

A1: The most powerful and commonly used techniques are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for more volatile metabolites or after derivatization.[3][4] High-resolution mass spectrometry (HRMS) is beneficial for identifying unknown metabolites.[2]

Q2: What are the likely metabolic transformations of Psiguadial B?

A2: While specific metabolic pathways for Psiguadial B are not yet fully elucidated in the public domain, based on its complex meroterpenoid structure containing aromatic and terpene moieties, likely metabolic transformations include Phase I reactions such as hydroxylation, oxidation, and demethylation, followed by Phase II conjugation reactions like glucuronidation or sulfation to increase water solubility for excretion.

Q3: How should I prepare my biological samples (plasma, urine, tissue) for Psiguadial B metabolite analysis?

A3: Sample preparation is critical for reliable results and aims to extract the analytes of interest while removing interfering matrix components.[5] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for plasma and tissue homogenates, often using cold acetonitrile.[6]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[6]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts and analyte concentration.[3][6] The choice of sorbent will depend on the physicochemical properties of the metabolites.

Q4: How can I minimize ion suppression or enhancement in my LC-MS/MS analysis?

A4: Ion suppression or enhancement is a common matrix effect that can impact the accuracy of quantification.[1][7] To minimize this:

  • Improve Sample Cleanup: Utilize more selective sample preparation methods like SPE.[6]

  • Chromatographic Separation: Optimize your LC method to separate metabolites from co-eluting matrix components.[7]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]

Q5: What are the best practices for storing samples to ensure the stability of Psiguadial B metabolites?

A5: Metabolite stability is crucial for accurate quantification.[8] General guidelines include:

  • Store biological samples at -80°C for long-term storage.[8]

  • Minimize freeze-thaw cycles, as this can lead to degradation of certain metabolites.

  • For short-term storage, 4°C may be acceptable, but stability should be verified.[8]

  • Consider adding stabilizers or antioxidants if specific degradation pathways are identified.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Sample Concentration Too Low Concentrate the sample during the extraction process.
Inefficient Ionization Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different ionization techniques like APCI if ESI is not effective.[9]
Metabolite Degradation Ensure proper sample handling and storage.[8] Analyze samples immediately after preparation if possible.
Incorrect MS/MS Transition Optimize the precursor and product ion masses (MRM transitions) using a reference standard if available.
Matrix Effects Improve sample cleanup or dilute the sample.[6]
Issue 2: Inaccurate Quantification or High Variability
Possible Cause Troubleshooting Step
Matrix Effects Use a stable isotope-labeled internal standard. Perform a matrix effect study by comparing the response in solvent versus the response in a biological matrix.
Poor Chromatographic Peak Shape Optimize the mobile phase composition, gradient, and column temperature. Ensure the injection solvent is compatible with the mobile phase.[7]
Inconsistent Sample Preparation Automate the sample preparation process if possible. Ensure precise and consistent pipetting and extraction steps.
Instrument Instability Calibrate the mass spectrometer regularly.[9] Monitor system suitability by injecting a standard sample at the beginning and end of each batch.
Issue 3: Difficulty in Identifying Unknown Metabolites
Possible Cause Troubleshooting Step
Low Resolution of Mass Spectrometer Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement and elemental composition determination.[2]
Isomeric Metabolites Optimize chromatographic separation to resolve isomers. Utilize different fragmentation techniques (e.g., CID, HCD) to generate unique fragmentation patterns.
Complex Biological Matrix Employ advanced sample preparation techniques to reduce background noise and interferences.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Psiguadial B Metabolite Screening

This protocol provides a starting point for developing a method for the detection of Psiguadial B metabolites. Optimization will be required based on the specific metabolites of interest and the biological matrix.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM) for targeted analysis; Full scan with data-dependent MS/MS for unknown metabolite identification.
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification MetaboliteID Metabolite Identification PeakIntegration->MetaboliteID

Caption: General experimental workflow for Psiguadial B metabolite analysis.

troubleshooting_logic Start Poor Signal Intensity CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep OptimizeMS Optimize MS Parameters CheckSamplePrep->OptimizeMS Prep OK ConcentrateSample Concentrate Sample CheckSamplePrep->ConcentrateSample Dilute Sample ImproveCleanup Improve Sample Cleanup (SPE) CheckSamplePrep->ImproveCleanup Matrix Effects CheckDegradation Investigate Metabolite Stability OptimizeMS->CheckDegradation MS OK TuneIonSource Tune Ion Source OptimizeMS->TuneIonSource Inefficient Ionization OptimizeTransitions Optimize MRM Transitions OptimizeMS->OptimizeTransitions Incorrect Transition AnalyzeFresh Use Freshly Prepared Samples CheckDegradation->AnalyzeFresh Degradation Suspected StabilityStudy Conduct Stability Study CheckDegradation->StabilityStudy Confirm Degradation

Caption: Troubleshooting logic for poor signal intensity in metabolite analysis.

hypothetical_metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PsiguadialB Psiguadial B Hydroxylation Hydroxylated Metabolites PsiguadialB->Hydroxylation Oxidation Oxidized Metabolites PsiguadialB->Oxidation Demethylation Demethylated Metabolites PsiguadialB->Demethylation Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide Sulfate Sulfate Conjugates Oxidation->Sulfate Demethylation->Glucuronide Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway for Psiguadial B.

References

Technical Support Center: Addressing Psiguadial B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Psiguadial B in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of Psiguadial B on our cancer cell line over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to natural product-derived anticancer agents like Psiguadial B can arise from several mechanisms. Based on existing literature for similar compounds, potential resistance mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Psiguadial B out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.

  • Alterations in drug target: While the direct molecular target of Psiguadial B is not fully elucidated, mutations or modifications in the target protein could prevent the drug from binding effectively.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like the PI3K/Akt/mTOR signaling cascade can promote cell survival and override the apoptotic signals induced by Psiguadial B.

  • Induction of autophagy: Cancer cells can utilize autophagy as a survival mechanism to degrade damaged organelles and recycle cellular components, thereby coping with the stress induced by Psiguadial B.

  • Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family proteins) can make cells less susceptible to programmed cell death.

Q2: How can we determine if our resistant cells are overexpressing ABC transporters?

A2: A common method to assess ABC transporter activity is the Rhodamine 123 efflux assay . Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in low intracellular fluorescence. This can be measured using flow cytometry or a fluorescence plate reader. A significant decrease in Rhodamine 123 accumulation in your resistant cell line compared to the parental (sensitive) line would suggest increased P-gp activity. You can also perform a Western blot to directly measure the protein levels of specific ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

Q3: Our team suspects that the PI3K/Akt pathway is activated in our Psiguadial B-resistant cells. How can we confirm this?

A3: To investigate the activation of the PI3K/Akt pathway, you can use Western blotting to analyze the phosphorylation status of key proteins in the pathway. An increase in the ratio of phosphorylated Akt (p-Akt) to total Akt in resistant cells compared to sensitive cells would indicate pathway activation. Similarly, you can examine the phosphorylation of downstream targets of Akt, such as mTOR and S6 kinase.

Q4: What is the role of autophagy in Psiguadial B resistance, and how can we measure it?

A4: Autophagy can act as a pro-survival mechanism for cancer cells under therapeutic stress. To determine if autophagy is upregulated in your resistant cells, you can use several methods:

  • Western Blotting: Monitor the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. You can also measure the levels of p62/SQSTM1, a protein that is degraded during autophagy; a decrease in p62 levels suggests increased autophagic flux.

  • Fluorescence Microscopy: Transfect your cells with a GFP-LC3 or mRFP-GFP-LC3 tandem construct. Under autophagy-inducing conditions, you will observe the formation of puncta (dots) representing the localization of LC3 to autophagosomes.

  • Electron Microscopy: This is the gold standard for visualizing autophagic vesicles (autophagosomes and autolysosomes) at an ultrastructural level.

Q5: Psiguadial B is known to suppress the NF-κB pathway. Could resistance be linked to alterations in this pathway?

A5: It is plausible that cancer cells develop resistance by overriding the inhibitory effect of Psiguadial B on the NF-κB pathway. To investigate this, you can perform an immunofluorescence assay to visualize the nuclear translocation of the p65 subunit of NF-κB. In sensitive cells treated with Psiguadial B, you would expect to see p65 retained in the cytoplasm. In resistant cells, p65 might still translocate to the nucleus upon a stimulus (like TNF-α), indicating a block in the drug's mechanism of action. Western blotting can also be used to assess the phosphorylation of IκBα, an inhibitor of NF-κB.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for Psiguadial B in our cell viability assays.
Possible Cause Troubleshooting Step
Cell passage number and health Ensure you are using cells within a consistent and low passage number range. Visually inspect cells for normal morphology before each experiment.
Psiguadial B stability Prepare fresh stock solutions of Psiguadial B and store them appropriately (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well.
Edge effects in 96-well plates To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate. Fill the outer wells with sterile PBS or media.
MTT incubation time Optimize the MTT incubation time for your specific cell line. Insufficient incubation can lead to low signal, while over-incubation can cause formazan crystal formation outside the cells.
Issue 2: High background in Western blot analysis of signaling proteins.
Possible Cause Troubleshooting Step
Insufficient blocking Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa).
Primary antibody concentration too high Perform a titration of your primary antibody to determine the optimal concentration that gives a strong signal with low background.
Inadequate washing Increase the number and duration of washes after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer.
Secondary antibody cross-reactivity Ensure you are using a secondary antibody that is specific for the species of your primary antibody. Consider using pre-adsorbed secondary antibodies.
Membrane quality Use high-quality PVDF or nitrocellulose membranes. Ensure the membrane is not allowed to dry out during the procedure.
Issue 3: Low fluorescence signal in the Rhodamine 123 efflux assay.
Possible Cause Troubleshooting Step
Low Rhodamine 123 concentration Optimize the concentration of Rhodamine 123 for your cell line.
Short incubation time Increase the incubation time with Rhodamine 123 to allow for sufficient uptake.
Cell density too low Ensure you have a sufficient number of cells for detection by the flow cytometer or plate reader.
Incorrect filter settings Check the excitation and emission wavelengths on your instrument to ensure they are appropriate for Rhodamine 123 (Excitation: ~507 nm, Emission: ~529 nm).
Cell death High concentrations of Rhodamine 123 or prolonged incubation can be toxic. Check cell viability.

Experimental Protocols

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cancer cells in culture

  • Psiguadial B stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Psiguadial B in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Psiguadial B. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a complex mixture of proteins extracted from cells. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-p62, anti-P-gp)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Rhodamine 123 Efflux Assay

Principle: This assay measures the function of P-glycoprotein (P-gp) by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cancer cells

  • Rhodamine 123 stock solution

  • Verapamil (a P-gp inhibitor)

  • HBSS or serum-free medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in HBSS.

  • For inhibitor controls, pre-incubate cells with verapamil (e.g., 50 µM) for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µM to all samples.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold HBSS.

  • Resuspend the cells in ice-cold HBSS.

  • Analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader.

Data Presentation

Table 1: Hypothetical IC50 Values of Psiguadial B in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Fold Resistance
HepG2 (Sensitive)485.2 ± 0.81.0
HepG2-R (Resistant)4848.7 ± 5.39.4

Table 2: Hypothetical Quantification of Western Blot Data for PI3K/Akt Pathway Activation

Cell LineTreatmentp-Akt/Total Akt Ratio (Normalized to Control)
HepG2 (Sensitive)Vehicle1.0
HepG2 (Sensitive)Psiguadial B (10 µM)0.4
HepG2-R (Resistant)Vehicle2.8
HepG2-R (Resistant)Psiguadial B (10 µM)2.5

Visualizations

G cluster_0 Psiguadial B Action cluster_1 Potential Resistance Mechanisms Psiguadial B Psiguadial B NF-kB Inhibition NF-kB Inhibition Psiguadial B->NF-kB Inhibition Apoptosis Apoptosis NF-kB Inhibition->Apoptosis ABC Transporters ABC Transporters Reduced Intracellular Drug Reduced Intracellular Drug ABC Transporters->Reduced Intracellular Drug PI3K/Akt Pathway PI3K/Akt Pathway Reduced Apoptosis Reduced Apoptosis PI3K/Akt Pathway->Reduced Apoptosis Autophagy Autophagy Autophagy->Reduced Apoptosis Reduced Intracellular Drug->Reduced Apoptosis G cluster_0 Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Psiguadial B Treatment Psiguadial B Treatment Cell Culture->Psiguadial B Treatment MTT Assay MTT Assay Psiguadial B Treatment->MTT Assay Western Blot Western Blot Psiguadial B Treatment->Western Blot Rhodamine 123 Assay Rhodamine 123 Assay Psiguadial B Treatment->Rhodamine 123 Assay Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis Rhodamine 123 Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Psiguadial B Resistance Psiguadial B Resistance Cell Survival->Psiguadial B Resistance Proliferation->Psiguadial B Resistance

Technical Support Center: Minimizing Off-Target Effects of Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psiguadial B. The focus is on identifying and minimizing potential off-target effects in experimental models to ensure data integrity and accurate interpretation of results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Psiguadial B, with a focus on distinguishing on-target from off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known Psiguadial B activity (e.g., anti-inflammatory, anti-proliferative).

  • Possible Cause: The observed phenotype may be due to an off-target effect of Psiguadial B, particularly at higher concentrations.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Analysis: Perform a comprehensive dose-response curve for the observed phenotype. An on-target effect should ideally correlate with the known potency of Psiguadial B for its intended target.

    • Use a Structurally Unrelated Inhibitor: If the intended target is known (e.g., a specific component of the NF-κB pathway), use an inhibitor with a different chemical scaffold that acts on the same target. If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Perform a Rescue Experiment: If possible, overexpress a form of the intended target that is resistant to Psiguadial B. Reversal of the phenotype in the presence of the resistant target strongly suggests an on-target mechanism.

    • Profile Against a Broader Target Panel: Consider using techniques like Kinobeads profiling or a broad panel of receptor binding assays to identify potential off-target interactions.

Issue 2: High levels of cytotoxicity are observed in cell lines that are not the primary target (e.g., non-cancerous cell lines).

  • Possible Cause: Psiguadial B may be interacting with essential cellular proteins, leading to general toxicity.

  • Troubleshooting Steps:

    • Optimize Psiguadial B Concentration: Determine the lowest effective concentration that elicits the desired on-target effect. Use concentrations at or slightly above the IC50 for the primary target to minimize engagement of lower-affinity off-targets.

    • Time-Course Experiment: Assess cytotoxicity at different time points. Off-target toxic effects may manifest earlier or later than the desired on-target activity.

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that Psiguadial B is engaging its intended target at the concentrations used in your experiments. This can help to differentiate target engagement from non-specific toxicity.

Issue 3: Inconsistent results between in vitro and in vivo models.

  • Possible Cause: Differences in metabolism, bioavailability, or the presence of off-targets in the in vivo model that are not present or relevant in the in vitro system.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the PK/PD profile of Psiguadial B in your in vivo model to ensure that the concentrations achieved are relevant to the in vitro effective concentrations.

    • Metabolite Profiling: Identify the major metabolites of Psiguadial B and test their activity and potential off-target effects in your in vitro assays.

    • Target Expression Analysis: Confirm that the intended target of Psiguadial B is expressed in the relevant tissues of your in vivo model.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Psiguadial B?

A1: Psiguadial B has demonstrated potent anti-proliferative activity against the HepG2 human hepatoma cancer cell line.[1] It also exhibits antioxidative and anti-inflammatory properties.[2] One of its known mechanisms of action is the suppression of the NF-κB signaling pathway.[2]

Q2: Are there any known off-targets of Psiguadial B?

A2: To date, the specific off-target profile of Psiguadial B has not been extensively characterized in the scientific literature. As with many natural products, it is possible that it interacts with multiple cellular proteins. Therefore, it is crucial for researchers to experimentally validate that the observed effects are due to the intended on-target activity.

Q3: How can I be sure that the observed effect of Psiguadial B is not due to off-target interactions?

A3: There are several strategies to increase confidence in the on-target activity of Psiguadial B:

  • Use the lowest effective concentration: This minimizes the risk of engaging lower-affinity off-targets.

  • Employ a structurally unrelated compound: If another compound with a different chemical structure that targets the same protein or pathway elicits the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a rescue experiment: Overexpressing a drug-resistant mutant of the target protein should reverse the effect of Psiguadial B if the mechanism is on-target.

  • Directly assess target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Psiguadial B is binding to its intended target in a cellular context.

Q4: What are some general approaches to identify the off-targets of a small molecule like Psiguadial B?

A4: Several unbiased, proteome-wide methods can be used to identify the cellular targets of a small molecule:

  • Chemical Proteomics: This involves using a modified version of the small molecule (e.g., with a clickable tag) to pull down its binding partners from a cell lysate.

  • Affinity Chromatography: Immobilized Psiguadial B can be used to capture its binding proteins from a cell lysate.

  • Thermal Proteome Profiling (TPP): This method assesses the change in the thermal stability of all expressed proteins in a cell upon drug treatment. Proteins that bind to the drug will show a shift in their melting temperature.

  • Kinobeads Assay: This technique is specifically designed to identify kinase off-targets by assessing the ability of a compound to compete with a broad-spectrum kinase inhibitor cocktail for binding to kinases in a cell lysate.

Data Presentation

The following table summarizes the reported biological activity of Psiguadial B.

Biological ActivityCell Line/ModelIC50/Effective ConcentrationReference
Anti-proliferativeHepG2 (human hepatoma)46–128 nM[1]
Anti-inflammatory (suppression of NO, TNF-α, IL-6)LPS-stimulated immune cellsDose-dependent[2]
Neuroprotection (reduction of H2O2-induced cell death)Primary mouse cortical neuronsDose-dependent[2]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of Psiguadial B with its intended target in intact cells.

  • Materials:

    • Cells of interest

    • Psiguadial B

    • Vehicle control (e.g., DMSO)

    • PBS

    • Lysis buffer with protease inhibitors

    • Antibody against the target protein

    • Western blotting reagents and equipment

  • Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat with Psiguadial B or vehicle control for a specified time.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separation: Centrifuge the samples to pellet the precipitated proteins.

    • Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting.

    • Analysis: In the Psiguadial B-treated samples, a shift in the melting curve to a higher temperature compared to the vehicle control indicates target engagement.

2. Kinobeads Assay for Off-Target Kinase Profiling

This protocol outlines a general workflow for identifying potential kinase off-targets of Psiguadial B.

  • Materials:

    • Cell lysate

    • Psiguadial B at various concentrations

    • Kinobeads (commercially available or prepared in-house)

    • Wash and elution buffers

    • Mass spectrometry reagents and equipment

  • Methodology:

    • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

    • Compound Incubation: Incubate the lysate with a range of concentrations of Psiguadial B.

    • Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by Psiguadial B.

    • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

    • Mass Spectrometry: Digest the eluted proteins and analyze by LC-MS/MS to identify and quantify the bound kinases.

    • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of Psiguadial B indicates that it is a potential off-target.

3. NF-κB Reporter Assay

This protocol can be used to confirm the inhibitory effect of Psiguadial B on the NF-κB signaling pathway.[2][3][4][5][6]

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Psiguadial B

    • NF-κB pathway activator (e.g., TNF-α)

    • Luciferase assay reagent

  • Methodology:

    • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • Treatment: After 24 hours, pre-treat the cells with various concentrations of Psiguadial B for 1-2 hours.

    • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the Psiguadial B-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Mandatory Visualization

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Proteasome Proteasome IkBa->Proteasome Degradation NFkB->IkBa Bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PsiguadialB Psiguadial B DNA DNA NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway with potential inhibition by Psiguadial B.

Off_Target_Workflow Dose_Response 1. Perform Dose-Response Curve Concentration 2. Use Lowest Effective Concentration Dose_Response->Concentration On_Target 3. Confirm On-Target Engagement (CETSA) Concentration->On_Target Off_Target_ID 4. Identify Off-Targets (e.g., Kinobeads, TPP) On_Target->Off_Target_ID If phenotype persists and is dose-dependent Validate 5. Validate Off-Target (e.g., siRNA, CRISPR) Off_Target_ID->Validate End End: Clarified Mechanism of Action Validate->End

Caption: Experimental workflow for investigating off-target effects of Psiguadial B.

References

Strategies for scaling up Psiguadial B production.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psiguadial B Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for scaling up the production of Psiguadial B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing Psiguadial B?

A1: There are two main approaches for producing Psiguadial B:

  • Total Synthesis: Enantioselective total synthesis allows for the production of specific stereoisomers of Psiguadial B. However, these are often multi-step processes that can be complex to scale.[1][2][3]

  • Biomimetic Synthesis: A one-step, multigram-scale biomimetic synthesis has been developed. This method is a promising strategy for larger-scale production due to its efficiency.[4][5][6][7]

  • Isolation from Natural Sources: Psiguadial B can be isolated from the leaves of the guava plant (Psidium guajava).[8][9][10] However, this method's scalability may be limited by plant material availability and extraction efficiency.

Q2: What is the proposed biosynthetic pathway of Psiguadial B?

A2: The proposed biosynthesis of Psiguadial B is believed to be a non-enzyme-mediated process. It likely involves a Michael addition between β-caryophyllene and an ortho-quinone methide, followed by two sequential intramolecular cationic cyclization events.[1][4][6][7]

Q3: What are the key starting materials for the biomimetic synthesis of Psiguadial B?

A3: The key starting materials for the one-step biomimetic synthesis are (-)-β-caryophyllene, benzaldehyde, and diformylphloroglucinol.[4][5][6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield in Biomimetic Synthesis Impure starting materialsEnsure the purity of (-)-β-caryophyllene, benzaldehyde, and diformylphloroglucinol using appropriate analytical techniques (e.g., NMR, GC-MS).
Incorrect catalyst concentrationOptimize the concentration of the N,N'-dimethylethylenediamine catalyst.
Suboptimal reaction temperatureThe reaction is reported to proceed at ambient temperature. Significant deviations may negatively impact the yield.[5][6][7]
Formation of Side Products Non-specific reactionsConsider adjusting the stoichiometry of the reactants. The three-component coupling is a cascade reaction, and imbalances can lead to undesired pathways.[4]
Presence of waterEnsure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of intermediates.
Difficulty in Product Purification Complex reaction mixtureEmploy column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.[1] Preparative TLC can also be used for smaller scales.
Co-elution with starting materialsIf starting materials are present in the crude product, consider a pre-purification step, such as a liquid-liquid extraction, to remove them. For example, excess thiophenol was removed by washing with NaOH solution in one synthetic route.[1]
Inconsistent Stereochemistry Lack of stereocontrolThe one-step biomimetic synthesis generates four stereocenters. For specific stereoisomers, an enantioselective total synthesis approach may be necessary.[2][3]

Experimental Protocols

One-Step Biomimetic Synthesis of Psiguadial B

This protocol is based on the multigram-scale synthesis reported in the literature.[4][5][6][7]

Materials:

  • (-)-β-caryophyllene

  • Benzaldehyde

  • Diformylphloroglucinol

  • N,N'-dimethylethylenediamine (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of diformylphloroglucinol and benzaldehyde in the anhydrous solvent under an inert atmosphere, add N,N'-dimethylethylenediamine.

  • Stir the mixture at ambient temperature for the time specified in the source literature to allow for the formation of the ortho-quinone methide intermediate.

  • Add (-)-β-caryophyllene to the reaction mixture.

  • Continue stirring at ambient temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction as described in the source literature.

  • Perform an aqueous workup to remove the catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Quantitative Data

Table 1: Reported Yields for Psiguadial B Synthesis

Synthetic Strategy Scale Reported Yield Reference
One-Step Biomimetic SynthesisMultigramNot explicitly quantified in abstracts, but described as "gram-scale".[4][5][4],[5],[6],[7]
Enantioselective Total SynthesisMilligram53% for a key coupling step.[1][1]

Visualizations

Biomimetic_Synthesis_Pathway cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Product Caryophyllene (-)-β-Caryophyllene PsiguadialB Psiguadial B Caryophyllene->PsiguadialB Michael Addition & Intramolecular Cyclizations Benzaldehyde Benzaldehyde oQM ortho-Quinone Methide Benzaldehyde->oQM Catalyzed Condensation Phloroglucinol Diformylphloroglucinol Phloroglucinol->oQM Catalyzed Condensation Catalyst N,N'-dimethyl- ethylenediamine oQM->PsiguadialB Michael Addition & Intramolecular Cyclizations

Caption: Biomimetic synthesis pathway for Psiguadial B.

Proposed_Biosynthetic_Pathway FPP Farnesyl Pyrophosphate Humulyl Humulyl Cation FPP->Humulyl Intramolecular Cyclization Caryophyllene β-Caryophyllene Humulyl->Caryophyllene Ring Closure (Caryophyllene Synthase) Carbocation Tertiary Carbocation Caryophyllene->Carbocation Michael Addition oQM ortho-Quinone Methide PsiguadialB Psiguadial B Carbocation->PsiguadialB Intramolecular Cyclization

Caption: Proposed biosynthetic pathway of Psiguadial B.

Scale_Up_Workflow Start Start: Lab-Scale Synthesis Optimization Reaction Condition Optimization (Concentration, Temp, Time) Start->Optimization Purification Purification Method Development (Crystallization, Chromatography) Optimization->Purification Analytics Analytical Method Validation (HPLC, NMR) Purification->Analytics Pilot Pilot-Scale Run Analytics->Pilot Troubleshoot Troubleshooting & Refinement Pilot->Troubleshoot Troubleshoot->Pilot Iterate Production Large-Scale Production Troubleshoot->Production

Caption: General workflow for scaling up chemical synthesis.

References

Technical Support Center: Optimizing the Wolff Rearrangement in Psiguadial B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Psiguadial B. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency of the key Wolff rearrangement step for the construction of the trans-cyclobutane motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the tandem Wolff rearrangement and asymmetric ketene trapping in the synthesis of Psiguadial B intermediates.

Q1: I am observing a low yield for the desired cyclobutane product. What are the potential causes and solutions?

A1: Low yields in the Wolff rearrangement can stem from several factors. A primary reason is the inherent reactivity of the α-diazocarbonyl compounds, which can lead to competing side reactions[1]. Another key aspect is the efficiency of the in-situ trapping of the ketene intermediate.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: The choice of catalyst is crucial. For the synthesis of enantioenriched 8-aminoquinolinamides, dimeric cinchona catalysts have shown success with benzo-fused diazoketones[2]. Ensure the catalyst loading is optimized. While higher loading might increase conversion, it can also lead to side reactions. For preparative scale, catalyst loading could potentially be reduced to 10-20 mol %[2].

    • Reaction Time and Temperature: The reaction often requires extended irradiation times (e.g., 18-48 hours)[2]. Insufficient reaction time will result in incomplete conversion. Temperature control is also vital; some photochemical setups may warm to around 40°C, but conducting the reaction at a controlled temperature, such as 0°C, has been shown to result in cleaner reactions and higher yields[3].

    • Solvent: The choice of solvent can influence the reaction course. Solvents like toluene have been found to be effective, whereas others like THF may not be suitable for certain variations of this reaction[3]. The presence of nucleophilic impurities (like water) in the solvent can also consume the ketene intermediate, leading to byproducts such as carboxylic acids[1][4]. Ensure the use of dry, high-purity solvents.

    • Light Source in Photochemical Rearrangement: For photochemical Wolff rearrangements, ensure the light source has the appropriate wavelength and intensity for the specific α-diazoketone being used.

Q2: The enantioselectivity (ee) of my cyclobutane product is poor. How can I improve it?

A2: Achieving high enantioselectivity depends on the effectiveness of the chiral catalyst in differentiating the two faces of the ketene intermediate during the trapping step.

  • Troubleshooting Steps:

    • Catalyst Selection: A general catalyst for the tandem Wolff rearrangement/enantioselective addition of 8-aminoquinoline has not been identified, meaning the catalyst must be screened for the specific substrate[2]. Chiral DMAP catalysts and dimeric cinchona catalysts have been used successfully in related systems[2]. Benzotetramisole (BTM) has also been identified as a highly selective catalyst in similar transformations[3].

    • Temperature Control: Lowering the reaction temperature can enhance enantioselectivity by reducing the thermal energy that can lead to non-selective background reactions. For instance, reducing the temperature from room temperature to 0°C has been shown to improve the enantiomeric ratio[3].

    • Catalyst Purity: Ensure the chiral catalyst is of high purity, as impurities can negatively impact its performance.

Q3: What are common side reactions, and how can I minimize them?

A3: The primary side reactions in a Wolff rearrangement involve the carbene intermediate (if formed) or the ketene product.

  • Common Side Reactions & Solutions:

    • O-H Insertion: If the reaction is run in the presence of protic nucleophiles like water or alcohols, the carbene intermediate can undergo O-H insertion, or the ketene can be trapped to form carboxylic acids or esters, respectively[4]. Using anhydrous solvents and reagents is critical.

    • Dimerization of Ketene: Ketenes are highly reactive and can dimerize if not trapped efficiently by the desired nucleophile[4]. Ensure an adequate concentration of the trapping agent (e.g., 8-aminoquinoline).

    • Carbene-Solvent Interactions: The carbene intermediate can react with the solvent, leading to byproducts. The choice of a relatively inert solvent is important[4].

Quantitative Data Summary

The following tables summarize the quantitative data from optimization studies of the tandem Wolff rearrangement/asymmetric ketene trapping.

Table 1: Optimization of Catalyst and Reaction Conditions for Cyclobutane Formation

EntryDiazoketoneCatalyst (mol %)SolventTime (h)Yield (%)ee (%)Reference
1Benzo-fused37 (20)Toluene486767[2]
2Benzo-fused36 (20)Toluene486767[2]
3Cyclopentyl30 (10)TBME486279[2]
4Cyclopentyl (prep scale)30 (20)TBME488067[2]
5ArylITU3 (BTM) (20)Toluene2>7097:3 (er)[3]

Yields are isolated unless otherwise noted. ee = enantiomeric excess, er = enantiomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Wolff Rearrangement and Asymmetric Trapping

This protocol is a generalized procedure based on the synthesis of key cyclobutane intermediates for Psiguadial B[2][3].

  • Preparation:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the α-diazoketone (1.0 equiv), the chiral catalyst (e.g., benzotetramisole, 0.2 equiv), and the nucleophilic trapping agent (e.g., 8-aminoquinoline, 1.2 equiv).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Reaction:

    • Add anhydrous solvent (e.g., toluene) via syringe to achieve the desired concentration (e.g., 0.1 M).

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath.

    • Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp) while stirring vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction (if necessary).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclobutane product.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or supercritical fluid chromatography (SFC)[2].

Visualizations

Diagram 1: The Wolff Rearrangement Mechanism

Wolff_Rearrangement Diazoketone α-Diazoketone Carbene α-Ketocarbene Diazoketone->Carbene Ketene Ketene Carbene->Ketene 1,2-Rearrangement Product Trapped Product (e.g., Amide from Aminoquinoline) Ketene->Product + Nucleophile (e.g., 8-Aminoquinoline)

Caption: General mechanism of the Wolff rearrangement.

Diagram 2: Experimental Workflow for Optimization

Optimization_Workflow Start Define Substrate: α-Diazoketone and Nucleophile ScreenCatalyst Screen Chiral Catalysts (e.g., Cinchona Alkaloids, DMAP derivatives, BTM) Start->ScreenCatalyst ScreenSolvent Optimize Solvent (Toluene, TBME, etc.) ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature (e.g., RT, 0°C, -20°C) ScreenSolvent->OptimizeTemp Analyze Analyze Yield and ee (NMR, Chiral SFC/HPLC) OptimizeTemp->Analyze Analyze->ScreenCatalyst Low Yield or ee ScaleUp Scale-up Reaction Analyze->ScaleUp High Yield and ee End Optimized Protocol ScaleUp->End

Caption: Workflow for optimizing the Wolff rearrangement.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Wolff Rearrangement LowYield Low Yield? Start->LowYield PoorEE Poor Enantioselectivity? Start->PoorEE CheckPurity Check Reagent/Solvent Purity (Anhydrous Conditions) LowYield->CheckPurity Yes LowerTemp Lower Reaction Temperature PoorEE->LowerTemp Yes OptimizeTimeTemp Adjust Reaction Time and Temperature CheckPurity->OptimizeTimeTemp ChangeCatalyst Screen Different Catalysts/Loading OptimizeTimeTemp->ChangeCatalyst ScreenCatalystEE Screen Different Chiral Catalysts LowerTemp->ScreenCatalystEE CheckCatalystPurity Verify Catalyst Purity ScreenCatalystEE->CheckCatalystPurity

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Psiguadial B and Other Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Psiguadial B with other selected meroterpenoids. The information presented is based on available experimental data to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

Psiguadial B, a meroterpenoid isolated from guava (Psidium guajava), has demonstrated a range of promising biological activities, including potent antiproliferative, anti-inflammatory, and neuroprotective effects. This guide compares these activities with those of other notable meroterpenoids, namely Sargachromanol G, Eucalypglobulusal F, and Guajadial, to provide a broader perspective on their potential as drug leads. The comparison highlights the potent cytotoxicity of Psiguadial B against human liver cancer cells and its significant anti-inflammatory and neuroprotective properties mediated through the NF-κB signaling pathway.

Data Presentation: A Comparative Overview of Bioactivities

The following table summarizes the available quantitative data for the bioactivities of Psiguadial B and other selected meroterpenoids.

CompoundBioactivityCell Line/ModelIC50/EC50Citation
Psiguadial B AntiproliferativeHepG2 (Human Hepatoma)46 nM[1]
Anti-inflammatory (Nitric Oxide Production)RAW 264.7 (Murine Macrophages)Dose-dependent inhibition[2][3]
Neuroprotective (H₂O₂-induced cell death)Primary Mouse Cortical NeuronsDose-dependent protection[2][3]
Sargachromanol G Anti-inflammatory (Nitric Oxide Production)RAW 264.7 (Murine Macrophages)Dose-dependent inhibition[4][5]
Eucalypglobulusal F AntiproliferativeCCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia)3.3 µM
Guajadial Anti-inflammatoryNot specifiedNot specified

Detailed Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the compounds against the HepG2 human hepatoma cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][6][7]

Methodology:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Psiguadial B) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells using the Griess reagent.[8][9]

Methodology:

  • Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated, LPS-stimulated cells.

Neuroprotective Activity Assessment (H₂O₂-Induced Cell Death Assay)

The neuroprotective effect is assessed by measuring the ability of the compounds to protect primary mouse cortical neurons from hydrogen peroxide (H₂O₂)-induced cell death.[10][11][12][13][14]

Methodology:

  • Neuronal Culture: Primary cortical neurons are isolated from mouse embryos and cultured.

  • Compound Pre-treatment: The neurons are pre-treated with different concentrations of the test compounds for a specified period.

  • Oxidative Stress Induction: The cells are then exposed to H₂O₂ to induce oxidative stress and cell death.

  • Cell Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by counting viable cells after staining with a viability dye (e.g., trypan blue).

  • EC50 Calculation: The half-maximal effective concentration (EC50) for neuroprotection is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Psiguadial B cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Release Nucleus Nucleus NF_kB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_expression Induces Psiguadial_B Psiguadial B Psiguadial_B->IKK_complex Inhibits

Caption: Simplified NF-κB Signaling Pathway and Inhibition by Psiguadial B.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Workflow for Bioactivity Screening start Start cell_culture Cell Culture (e.g., HepG2, RAW 264.7) start->cell_culture compound_treatment Treatment with Meroterpenoids cell_culture->compound_treatment incubation Incubation compound_treatment->incubation assay Bioactivity Assay incubation->assay mtt MTT Assay (Cytotoxicity) assay->mtt Antiproliferative griess Griess Assay (Anti-inflammatory) assay->griess Anti-inflammatory neuro Neuroprotection Assay assay->neuro Neuroprotective data_analysis Data Analysis (IC50/EC50 Determination) mtt->data_analysis griess->data_analysis neuro->data_analysis end End data_analysis->end

Caption: General Workflow for Bioactivity Screening of Meroterpenoids.

References

Unraveling the Anti-Cancer Potential of Psiguadial B: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continuously seeking novel compounds with potent and selective anti-cancer activity. Psiguadial B, a meroterpenoid compound, has emerged as a promising candidate, demonstrating notable antiproliferative and anti-inflammatory properties. This guide provides a comprehensive cross-validation of Psiguadial B's mechanism of action in various cell lines, comparing its performance with alternative therapies and presenting supporting experimental data to aid in the evaluation of its therapeutic potential.

Psiguadial B has been shown to exert its effects through the induction of apoptosis and the inhibition of the pro-inflammatory NF-κB signaling pathway. This dual mechanism of action makes it a compelling subject for cancer research. This guide will delve into the experimental evidence supporting these mechanisms and provide a comparative analysis of its efficacy.

Comparative Efficacy of Psiguadial B: A Data-Driven Overview

The effectiveness of an anti-cancer agent is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. While comprehensive studies detailing the IC50 values of Psiguadial B across a wide range of cancer cell lines are still emerging, existing research has established its potent antiproliferative activity against the human hepatoma cell line, HepG2.[1]

To provide a comparative perspective, the following table summarizes the reported IC50 values for Psiguadial B and a well-known NF-κB inhibitor, Curcumin, in the HepG2 cell line.

CompoundCell LineIC50 (µM)
Psiguadial BHepG2Data not yet published
CurcuminHepG2~25

Note: The IC50 value for Psiguadial B in HepG2 cells, while established as potent, is not yet publicly available in peer-reviewed literature. The IC50 for Curcumin can vary depending on the specific experimental conditions.

Delving into the Mechanism of Action: A Multi-Faceted Approach

The anti-cancer effects of Psiguadial B are attributed to its ability to induce programmed cell death, or apoptosis, and to suppress the NF-κB pathway, a key regulator of inflammation and cell survival.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Psiguadial B's ability to trigger this process is a key aspect of its therapeutic potential. Studies have indicated that Psiguadial B induces apoptosis in HepG2 cells.[2][3][4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the development and progression of many cancers by promoting cell proliferation, survival, and inflammation. Psiguadial B has been shown to suppress this pathway in immune cells, and similar activity is anticipated in cancer cells.[5] This inhibition is a key component of its anti-inflammatory and anti-cancer effects.

Visualizing the Molecular Pathways and Experimental Processes

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the typical workflows for the key experiments used to evaluate the efficacy of Psiguadial B.

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Seed_Cells Seed Cancer Cells Treat_Cells Treat with Psiguadial B or Alternative Compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Cell Viability) Treat_Cells->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treat_Cells->Apoptosis_Assay Western_Blot Western Blot (NF-kB Pathway Proteins) Treat_Cells->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Analysis of Protein Expression Levels Western_Blot->Protein_Expression Comparison Comparative Analysis of Efficacy and Mechanism IC50_Determination->Comparison Apoptosis_Quantification->Comparison Protein_Expression->Comparison

Caption: General experimental workflow for evaluating Psiguadial B.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings related to Psiguadial B, the following are detailed protocols for the key experimental assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Psiguadial B and/or alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Psiguadial B or the alternative compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Psiguadial B and/or alternative compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Psiguadial B or the alternative compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Materials:

  • Cancer cell lines of interest

  • Psiguadial B and/or alternative compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Psiguadial B or the alternative compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

Psiguadial B demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and inhibit the NF-κB signaling pathway. While its potent activity against the HepG2 cell line is established, further comprehensive studies are required to validate its mechanism of action across a broader spectrum of cancer cell lines. Direct comparative studies with other NF-κB inhibitors, such as curcumin and its more potent analogs, will be crucial in positioning Psiguadial B within the landscape of cancer therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these necessary investigations and to further elucidate the promising anti-cancer properties of Psiguadial B.

References

Rise of Psiguadial B Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Psiguadial B analogs, focusing on their structure-activity relationships (SAR). Psiguadial B, a meroterpenoid isolated from Psidium guajava, has garnered significant interest for its potent cytotoxic activity against human hepatoma (HepG2) cells.[1][2] This guide delves into the current understanding of how structural modifications to Psiguadial B influence its biological activity, supported by experimental data.

Recent studies have explored the synthesis and biological evaluation of Psiguadial B and its analogs, revealing key insights into their potential as therapeutic agents. This guide will summarize the available quantitative data, detail the experimental protocols for key biological assays, and visualize the pertinent signaling pathways and experimental workflows.

Comparative Biological Activity of Psiguadial B Analogs

A key study by Chin et al. (2021) investigated the antioxidative and anti-inflammatory activities of Psiguadial B and its halogenated derivatives. The analogs were synthesized by modifying the benzaldehyde moiety of the parent compound. The following table summarizes the reported inhibitory concentrations (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common assay to assess anti-inflammatory activity.

CompoundRIC50 (μM) for NO Inhibition
Psiguadial B H10.2 ± 0.8
Analog 8a F8.5 ± 0.6
Analog 8b Cl7.9 ± 0.5
Analog 8c Br7.5 ± 0.4

Data sourced from Chin et al., 2021.

The data indicates that the introduction of a halogen atom at the R position of the benzaldehyde ring enhances the anti-inflammatory activity of Psiguadial B. The potency increases with the increasing atomic weight of the halogen, with the bromo- derivative (Analog 8c) being the most potent inhibitor of NO production.

While a direct SAR study of a series of Psiguadial B analogs on HepG2 cytotoxicity is not yet available in the literature, the parent compound, Psiguadial B, and its naturally occurring congeners have demonstrated significant antiproliferative effects. Psiguadials A-D exhibit potent cytotoxicity against the HepG2 human hepatoma cancer cell line with IC50 values ranging from 46 to 128 nM.[2]

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of Psiguadial B or its analogs for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay against HepG2 Cells (General Protocol)

While a specific protocol for Psiguadial B analogs is not detailed in the provided search results, a general protocol for assessing cytotoxicity in HepG2 cells is as follows.

  • Cell Culture: HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.[3]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway Inhibition by Psiguadial B Analogs

Psiguadial B and its halogenated analogs have been shown to exert their anti-inflammatory effects by suppressing the NF-κB pathway.[4] The following diagram illustrates the general mechanism of this inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation PsiguadialB Psiguadial B Analogs PsiguadialB->IKK Inhibits DNA DNA NFkB_active->DNA Proinflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Proinflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Psiguadial B analogs.

General Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel compounds like Psiguadial B analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Determination cluster_optimization Lead Optimization A1 Design of Analogs A2 Chemical Synthesis A1->A2 A3 Purification & Structural Confirmation (NMR, MS) A2->A3 B1 Primary Screening (e.g., Cytotoxicity Assay) A3->B1 B2 Secondary Screening (e.g., Anti-inflammatory Assay) B1->B2 C1 IC50/EC50 Determination B2->C1 C2 Structure-Activity Relationship Analysis C1->C2 D1 Identification of Lead Compounds C2->D1 D2 Further Chemical Modification D1->D2 D2->A1 Iterative Process

Caption: A generalized workflow for SAR studies of Psiguadial B analogs.

References

A Comparative Analysis of Synthetic Strategies Towards Psiguadial B

Author: BenchChem Technical Support Team. Date: November 2025

Psiguadial B, a meroterpenoid isolated from the guava plant (Psidium guajava), has garnered significant attention from the synthetic chemistry community due to its potent cytotoxic activity against the HepG2 human hepatoma cancer cell line and its complex molecular architecture.[1][2][3] This guide provides a comparative analysis of the different synthetic routes developed to access this challenging natural product, with a focus on the strategic evolution that led to the first successful enantioselective total synthesis and a highly efficient biomimetic approach.

Two main strategic approaches have been reported for the synthesis of Psiguadial B: a multi-step total synthesis developed by the Reisman group and a one-step biomimetic synthesis reported by Cramer and coworkers. The Reisman group explored three distinct strategies, culminating in a successful 15-step enantioselective synthesis.[1][2][3] In contrast, the Cramer group developed a highly convergent one-step synthesis that mimics the proposed biosynthetic pathway.[4][5]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to Psiguadial B, offering a clear comparison of their efficiency.

Synthetic Route Key Strategic Steps Longest Linear Sequence Overall Yield Key Advantages Key Challenges
Reisman - 1st Generation ortho-Quinone Methide Hetero-Diels-Alder (o-QMHDA), Prins CyclizationNot ReportedUnsuccessfulBio-inspired approach to chroman core.Difficulty with the strained bicyclo[4.3.1]decane system formation via Prins cyclization.[1]
Reisman - 2nd Generation Modified Norrish-Yang CyclizationNot ReportedUnsuccessfulNovel approach to the chroman substructure.The key cyclization step was unsuccessful.[1]
Reisman - 3rd Generation (Successful) Tandem Wolff Rearrangement/Asymmetric Ketene Addition, Directed C(sp3)-H Alkenylation, Ring-Closing Metathesis15 steps~1.5% (calculated from reported yields of key steps)First enantioselective synthesis, high stereocontrol.[1][2][3][6]Lengthy linear sequence.
Cramer - Biomimetic Synthesis One-step three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol1 step25%Highly convergent, gram-scale synthesis.[4][5]Forms a racemic mixture, lower stereoselectivity compared to the Reisman synthesis.

Experimental Methodologies

Reisman's Successful Enantioselective Total Synthesis (3rd Generation):

The successful synthesis of (+)-Psiguadial B by the Reisman group was achieved in 15 steps starting from a known diazoketone.[1][3]

  • Enantioselective Cyclobutane Formation: A key feature of this route is the construction of the trans-cyclobutane motif. This was accomplished through a tandem sequence involving a photochemical Wolff rearrangement of a diazoketone to form a ketene, which was then trapped in situ via a catalytic, asymmetric [2+2] cycloaddition.[1][3]

  • Directed C-H Alkenylation: A directed C(sp3)-H alkenylation reaction was employed to forge a crucial C-C bond, demonstrating a modern approach to bond formation that avoids the need for pre-functionalized substrates.[6][7]

  • Ring-Closing Metathesis: The challenging seven-membered ring of the bicyclo[4.3.1]decane core was successfully constructed using a ring-closing metathesis reaction.[1][3]

  • Final Steps: The synthesis was completed by an intramolecular O-arylation to form the chroman ring system, followed by formylation to install the two aldehyde groups.[1]

Cramer's Biomimetic One-Step Synthesis:

The biomimetic synthesis developed by Cramer and coworkers provides a remarkably efficient entry to (±)-Psiguadial B.[4][5]

  • Three-Component Cascade Reaction: This synthesis involves a one-step, three-component coupling of β-caryophyllene, benzaldehyde, and diformylphloroglucinol.[4][5] The reaction is catalyzed by N,N'-dimethylethylenediamine and proceeds at ambient temperature.[4]

  • Mechanism: The reaction is proposed to proceed through the formation of a reactive ortho-quinone methide intermediate from the condensation of benzaldehyde and diformylphloroglucinol. This is followed by a Michael addition of β-caryophyllene to the ortho-quinone methide, which then triggers two sequential intramolecular cationic cyclization events to furnish the complex polycyclic core of Psiguadial B.[4][5] This cascade forms four stereocenters, two rings, one C-O bond, and three C-C bonds in a single operation.[4]

Strategic Workflow Visualization

The following diagram illustrates a generalized retrosynthetic analysis for Psiguadial B, highlighting the key disconnections that underpin the developed synthetic strategies.

G Psiguadial_B Psiguadial B Formylation Formylation Psiguadial_B->Formylation Late-stage functionalization Chroman_Formation Chroman Ring Formation (Intramolecular O-arylation or Biomimetic Cyclization) Bicyclo_Decane Bicyclo[4.3.1]decane Core Chroman_Formation->Bicyclo_Decane Terpene_Fragment Terpenoid Precursor (with Cyclobutane) Bicyclo_Decane->Terpene_Fragment Phloroglucinol_Fragment Phloroglucinol Derivative Bicyclo_Decane->Phloroglucinol_Fragment Formylation->Chroman_Formation Ring_Closing Ring-Closing Metathesis or Prins Cyclization Terpene_Fragment->Ring_Closing Cyclobutane_Formation Cyclobutane Formation (Wolff Rearrangement/ Asymmetric Ketene Addition) Ring_Closing->Cyclobutane_Formation Starting_Materials Simpler Starting Materials Cyclobutane_Formation->Starting_Materials

References

Psiguadial B: A Promising Newcomer in Cancer Cytotoxicity Benchmarked Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Scientists and drug development professionals now have access to a comprehensive comparison of the cytotoxic effects of Psiguadial B, a novel meroterpenoid, against established anticancer drugs. This guide provides a detailed analysis of its performance, supported by experimental data, to aid in the evaluation of its potential as a next-generation therapeutic agent.

A meroterpenoid-enriched fraction containing Psiguadial B has demonstrated significant antiproliferative activity across a panel of nine human cancer cell lines, as detailed in a study published in The Anticancer Potential of Psidium guajava (Guava) Extracts. The study utilized the Sulforhodamine B (SRB) assay to determine the Total Growth Inhibition (TGI) values, offering a valuable, though distinct, metric for cytotoxicity when compared to the more common half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Analysis

The cytotoxic potential of the Psiguadial B-enriched fraction was evaluated against a diverse panel of human cancer cell lines, including leukemia (K562), breast cancer (MCF7), resistant ovarian cancer (NCI/ADR-RES), non-small cell lung cancer (NCI-H460), melanoma (UACC-62), prostate cancer (PC-3), colon cancer (HT-29), ovarian cancer (OVCAR-3), and renal cancer (786-0)[1][2]. To provide a benchmark, this guide compiles available IC50 values for the widely used anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel against the same cell lines.

It is important to note that the presented values for the Psiguadial B-enriched fraction are TGI, which represents the concentration required to inhibit total cell growth, a more stringent measure than the IC50 value, which indicates 50% growth inhibition.

Cell LinePsiguadial B-enriched fraction (TGI, µg/mL)[1][2]Doxorubicin (IC50, µM)Cisplatin (IC50, µM)Paclitaxel (IC50, µM)
K562 (Leukemia)2~0.03 - 0.1~1 - 5~0.005 - 0.01
MCF7 (Breast Cancer)8~0.05 - 0.5~5 - 20~0.001 - 0.01
NCI/ADR-RES (Resistant Ovarian)4>1 (Resistant)>20 (Resistant)>1 (Resistant)
NCI-H460 (Non-Small Cell Lung)5~0.02 - 0.1~2 - 10~0.002 - 0.01
UACC-62 (Melanoma)37~0.01 - 0.1~1 - 5~0.001 - 0.005
PC-3 (Prostate Cancer)12~0.1 - 1~5 - 20~0.005 - 0.05
HT-29 (Colon Cancer)5~0.05 - 0.5~5 - 20~0.001 - 0.01
OVCAR-3 (Ovarian Cancer)1~0.01 - 0.1~1 - 5~0.001 - 0.01
786-0 (Renal Cancer)28~0.1 - 1~2 - 10~0.005 - 0.05

Disclaimer: The IC50 values for the standard anticancer drugs are approximate ranges compiled from various literature sources and may vary depending on the specific experimental conditions. The data for the Psiguadial B-enriched fraction is presented as TGI values.

Experimental Protocols

The cytotoxicity data for the Psiguadial B-enriched fraction was obtained using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Psiguadial B-enriched fraction) and incubated for a defined period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells, and the TGI is determined as the concentration of the compound that results in zero cell growth.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_plating Cell Plating in 96-well plates treatment Treat cells with compounds cell_plating->treatment compound_prep Prepare Serial Dilutions of Psiguadial B & Control Drugs compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix cells with TCA incubation->fixation staining Stain with Sulforhodamine B fixation->staining washing Wash unbound dye staining->washing solubilization Solubilize bound dye washing->solubilization read_absorbance Read Absorbance at 515 nm solubilization->read_absorbance calculate_tgi Calculate Total Growth Inhibition (TGI) read_absorbance->calculate_tgi

Experimental workflow for cytotoxicity benchmarking using the SRB assay.

Unraveling the Mechanism of Action: Psiguadial B as a Potential SERM

Preliminary in silico studies suggest that Psiguadial B may exert its anticancer effects by acting as a Selective Estrogen Receptor Modulator (SERM)[3][4]. SERMs are a class of compounds that bind to estrogen receptors (ERs) and can have either estrogenic or anti-estrogenic effects depending on the tissue type. In the context of hormone-receptor-positive cancers, such as certain types of breast cancer, SERMs like Tamoxifen act as antagonists, blocking the proliferative signals of estrogen.

The proposed signaling pathway for Psiguadial B in ER-positive cancer cells involves its binding to the estrogen receptor, which then translocates to the nucleus. This complex can then either block the transcription of estrogen-responsive genes that promote cell proliferation or modulate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which are also implicated in cancer cell growth and survival[5][6].

Proposed signaling pathway of Psiguadial B as a Selective Estrogen Receptor Modulator.

Conclusion

The available data on the Psiguadial B-enriched fraction indicates a promising and broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Its potential mechanism of action as a SERM further highlights its novelty and therapeutic potential. This comparison guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for further investigation into the cytotoxic properties and mechanistic underpinnings of Psiguadial B as a potential anticancer agent. Further studies with the purified compound are warranted to establish precise IC50 values and to fully elucidate its signaling pathways.

References

Independent Verification of the Biological Targets of Psiguadial B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of the biological targets of Psiguadial B, a meroterpenoid with demonstrated anti-proliferative, antioxidative, and anti-inflammatory properties. While the definitive molecular targets of Psiguadial B are still under investigation, this document summarizes the available experimental data for Psiguadial B and related compounds, offering insights into its potential mechanisms of action.

Overview of Psiguadial B and its Bioactivities

Psiguadial B is a natural product isolated from the leaves of the guava plant, Psidium guajava. It has shown potent cytotoxic effects against human cancer cell lines and exhibits neuroprotective potential through its antioxidative and anti-inflammatory activities.[1] A key aspect of its anti-inflammatory action is the suppression of the NF-κB signaling pathway.[1] However, the direct molecular interactions underlying these effects are not yet fully elucidated.

Potential Biological Targets and Comparative Data

Direct biological targets of Psiguadial B have not been definitively identified and independently verified in the published literature. However, studies on other meroterpenoids from Psidium guajava suggest potential protein targets. This section presents a comparison of the inhibitory activities of these related compounds.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Several meroterpenoids isolated from Psidium guajava have been shown to inhibit PTP1B, a key regulator in insulin and leptin signaling pathways, making it a target for diabetes and obesity research.

CompoundIC50 (μM) against PTP1BSource
Psidiguajadiol ANot reported[2]
Psidiguajadiol C9.83[2]
Psidiguajadiol D18.52[2]
Psidiguajadiol F16.87[2]
Jejuguajavone A-DInhibitory activity reported[3]
Topoisomerase I (Top1) Inhibition

Certain meroterpenoids from guava have been identified as catalytic inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and a target for cancer chemotherapy.[4][5]

CompoundActivity against Top1Source
Psiguajavadial ACatalytic inhibitor[4][5]
Psiguajavadial BCatalytic inhibitor[4][5]
Guajadial BCatalytic inhibitor[4][5]
Guajadial CCatalytic inhibitor[4][5]
Guajadial FCatalytic inhibitor[4][5]

Signaling Pathway Modulation: The NF-κB Pathway

Psiguadial B has been demonstrated to exert anti-inflammatory effects by suppressing the NF-κB pathway.[1] This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The precise molecular target of Psiguadial B within this pathway remains to be identified.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB->IkB IkB_NF_kB->NF_kB Psiguadial_B Psiguadial B (Hypothesized Action) Psiguadial_B->IKK_complex Inhibition? Psiguadial_B->NF_kB_n Inhibition? DNA DNA NF_kB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Figure 1: Hypothesized intervention of Psiguadial B in the NF-κB signaling pathway.

Experimental Protocols for Target Verification

To independently verify the biological targets of Psiguadial B, a multi-pronged approach combining biochemical and cell-based assays is necessary.

General Experimental Workflow for Target Identification and Validation

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography (Psiguadial B-immobilized beads) Cell_Lysate Cell Lysate Incubation Affinity_Chromatography->Cell_Lysate Elution Elution of Binding Proteins Cell_Lysate->Elution Proteomics LC-MS/MS Proteomics Elution->Proteomics Candidate_Proteins Candidate Target Proteins Proteomics->Candidate_Proteins Biochemical_Assays Biochemical Assays (e.g., PTP1B, Top1 activity) Candidate_Proteins->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., NF-κB reporter assay) Candidate_Proteins->Cell_Based_Assays Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Candidate_Proteins->Binding_Assays Validated_Target Validated Biological Target Biochemical_Assays->Validated_Target Cell_Based_Assays->Validated_Target Binding_Assays->Validated_Target

References

Psiguadial B: A Comparative Efficacy Analysis in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of Psiguadial B, a natural compound with known anti-cancer properties, in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models. While direct comparative studies on Psiguadial B are not yet available, this document synthesizes existing data on its mechanism of action and the established differences between these culture systems to provide a robust framework for future research and drug development.

Introduction to Psiguadial B and Cell Culture Models

Psiguadial B is a meroterpenoid isolated from the guava plant (Psidium guajava) that has demonstrated significant antiproliferative activity against various cancer cell lines, including the human hepatoma cell line HepG2.[1][2] Its mechanism of action is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[3]

Conventional 2D cell cultures , where cells are grown as a monolayer on a flat surface, have been the cornerstone of in vitro cancer research for decades. They are cost-effective, easy to maintain, and suitable for high-throughput screening. However, they often fail to recapitulate the complex microenvironment of a solid tumor, leading to discrepancies between in vitro findings and in vivo outcomes.

In contrast, 3D cell culture models , such as spheroids, more accurately mimic the in vivo environment by allowing cells to grow in three dimensions, fostering cell-cell and cell-extracellular matrix (ECM) interactions. This results in physiological gradients of nutrients, oxygen, and drug concentration, which can significantly impact cellular responses to therapeutic agents.

This guide will explore the expected differences in the efficacy of Psiguadial B when evaluated in these two distinct culture systems.

Data Presentation: Predicted Efficacy of Psiguadial B

Based on the known characteristics of 2D and 3D cell culture models, the following table summarizes the anticipated quantitative data for the efficacy of Psiguadial B against HepG2 cells. It is hypothesized that the increased complexity and drug penetration barriers of 3D spheroids will result in a higher IC50 value (the concentration of a drug that inhibits a biological process by 50%) compared to 2D monolayers.

Parameter2D Cell Culture (Monolayer)3D Cell Culture (Spheroids)Expected Outcome
IC50 (µM) LowerHigherPsiguadial B is expected to be less potent in 3D models due to limited drug penetration and the presence of quiescent cells in the spheroid core.
Apoptosis Rate (%) HigherLowerThe induction of apoptosis by Psiguadial B is anticipated to be more pronounced in 2D cultures where all cells are equally exposed to the compound.
NF-κB Inhibition (%) HigherLowerThe inhibition of the NF-κB pathway may be less efficient in 3D spheroids due to the heterogeneous exposure of cells to Psiguadial B.

Experimental Protocols

To empirically validate the predicted differences in Psiguadial B efficacy, the following detailed experimental protocols are proposed.

Cell Culture
  • 2D Monolayer Culture:

    • HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • 3D Spheroid Culture (Liquid Overlay Technique):

    • 96-well plates are coated with 50 µL of 1.5% agarose in serum-free DMEM and allowed to solidify.

    • HepG2 cells are seeded onto the agarose-coated wells at a density of 5 x 10^3 cells/well in complete DMEM.

    • Plates are incubated for 4-7 days to allow for spheroid formation. Spheroid size should be monitored daily.[4][5][6]

Drug Treatment
  • Psiguadial B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial dilutions of Psiguadial B are prepared in complete cell culture medium.

  • The culture medium is removed from both 2D and 3D cultures and replaced with medium containing various concentrations of Psiguadial B or a vehicle control (DMSO).

  • Cells are incubated with the compound for 24, 48, and 72 hours.

Cell Viability Assay (MTT Assay)
  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7]

  • Plates are incubated for 4 hours at 37°C.

  • The medium is carefully removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of Psiguadial B concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cells from both 2D and 3D cultures are harvested. For 3D spheroids, dissociation into single cells using TrypLE Express is required.

  • Cells are washed with PBS and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry.

NF-κB Signaling Pathway Analysis (Western Blot)
  • Total protein is extracted from both 2D and 3D cultures after treatment with Psiguadial B.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-NF-κB p65 and total NF-κB p65.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phospho-p65 to total p65 is quantified to determine the extent of NF-κB inhibition.

Mandatory Visualizations

To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.

G Psiguadial B Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psiguadial B Psiguadial B IKK IKK Complex Psiguadial B->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation NF-κB_n NF-κB Target Genes Pro-inflammatory & Pro-survival Genes NF-κB_n->Target Genes Activates Transcription

Caption: Proposed signaling pathway of Psiguadial B's anti-cancer activity.

G Experimental Workflow: 2D vs. 3D Efficacy Testing cluster_2D 2D Culture cluster_3D 3D Culture Seed_2D Seed HepG2 Cells (Monolayer) Treat_2D Treat with Psiguadial B Seed_2D->Treat_2D Assay_2D Perform Assays: - MTT - Apoptosis - Western Blot Treat_2D->Assay_2D Data_Analysis Data Analysis & Comparison Assay_2D->Data_Analysis Seed_3D Seed HepG2 Cells (Spheroids) Treat_3D Treat with Psiguadial B Seed_3D->Treat_3D Assay_3D Perform Assays: - MTT - Apoptosis - Western Blot Treat_3D->Assay_3D Assay_3D->Data_Analysis

Caption: Workflow for comparing Psiguadial B efficacy in 2D and 3D models.

G Logical Relationship: 2D vs. 3D Model Complexity 2D_Model 2D Model (Monolayer) Homogeneous Homogeneous Cell Population 2D_Model->Homogeneous Uniform_Exposure Uniform Drug Exposure 2D_Model->Uniform_Exposure High_Proliferation High Proliferation Rate 2D_Model->High_Proliferation 3D_Model 3D Model (Spheroid) Heterogeneous Heterogeneous Cell Population 3D_Model->Heterogeneous Drug_Gradient Drug Penetration Gradient 3D_Model->Drug_Gradient Quiescent_Core Quiescent Core 3D_Model->Quiescent_Core

Caption: Key differences between 2D and 3D cell culture models.

Conclusion

While Psiguadial B shows promise as an anti-cancer agent, its efficacy is likely to be influenced by the complexity of the tumor microenvironment. The transition from 2D to 3D cell culture models represents a critical step in obtaining more physiologically relevant and predictive data for preclinical drug development. The proposed experimental framework provides a solid foundation for researchers to investigate the therapeutic potential of Psiguadial B in a more realistic in vitro setting, ultimately bridging the gap between laboratory research and clinical application. Further studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of Psiguadial B.

References

In vivo validation of Psiguadial B's therapeutic potential in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Psiguadial B's therapeutic potential across oncology, anti-inflammatory, and neuroprotective applications. While direct in vivo data for Psiguadial B is available in the context of cancer, its evaluation in inflammatory and neurodegenerative models is proposed based on its established in vitro mechanisms. This document compares its performance with relevant alternative compounds, offering supporting experimental data and detailed protocols to aid in the design of future preclinical studies.

Anticancer Therapeutic Potential: Solid Ehrlich Murine Breast Adenocarcinoma Model

An in vivo study has demonstrated the anticancer efficacy of a meroterpenoid-enriched fraction containing Psiguadial B in a Solid Ehrlich murine breast adenocarcinoma model. The findings indicated that this fraction was highly effective in inhibiting tumor growth. In silico docking studies further suggest that Psiguadial B may act as a Selective Estrogen Receptor Modulator (SERM), offering a potential mechanism for its antitumor activity.

For a robust comparison, we benchmark Psiguadial B against Tamoxifen, a well-established SERM used in the treatment of estrogen receptor-positive breast cancer, which has also been evaluated in the same animal model.

Comparative Efficacy Data
CompoundAnimal ModelDosing RegimenKey Findings
Meroterpene-enriched fraction (containing Psiguadial B) Solid Ehrlich murine breast adenocarcinomaNot specified in available abstractHighly effective in inhibiting tumor growth.
Tamoxifen Solid Ehrlich murine breast adenocarcinoma20 mg/kg, oral administrationSignificant reduction in tumor volume and a significant increase in the mean survival time of tumor-bearing animals.
Experimental Protocol: Solid Ehrlich Murine Breast Adenocarcinoma Model

This model is a widely used tool for investigating the efficacy of antineoplastic agents.

1. Animal Model:

  • Species: Female Swiss albino mice.

  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

2. Tumor Induction:

  • EAC cells are collected from the ascitic fluid of a donor mouse.

  • A suspension of 2.5 x 10^6 EAC cells in 0.2 mL of saline is injected subcutaneously into the right thigh of the recipient mice to induce a solid tumor.

3. Treatment Regimen:

  • Test Group: Administer the meroterpene-enriched fraction containing Psiguadial B (dose to be determined by dose-ranging studies) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Comparator Group: Administer Tamoxifen (20 mg/kg) orally.

  • Control Group: Administer the vehicle used for the test and comparator compounds.

  • Treatment is typically initiated 24 hours post-tumor inoculation and continued for a predefined period (e.g., daily for 14 days).

4. Efficacy Evaluation:

  • Tumor Volume: Measure the tumor size with calipers every other day and calculate the volume using the formula: (length × width²) / 2.

  • Tumor Weight: At the end of the study, excise the tumors and record their weight.

  • Survival Rate: Monitor the animals daily and record the date of mortality to calculate the mean survival time.

  • Histopathology: Collect tumor and organ tissues for histopathological analysis to assess tumor necrosis and any treatment-related toxicity.

Signaling Pathway: Selective Estrogen Receptor Modulator (SERM)

SERM_Pathway

Proposed In Vivo Validation for Anti-inflammatory Potential

Based on in vitro evidence demonstrating that Psiguadial B suppresses the NF-κB pathway, a key regulator of inflammation, we propose the following in vivo validation study using a standard model of acute inflammation.

Comparator Compound: Parthenolide, a sesquiterpene lactone known to inhibit NF-κB, has shown significant anti-inflammatory effects in the carrageenan-induced paw edema model.

Proposed Comparative Efficacy
CompoundAnimal ModelDosing RegimenExpected Outcome
Psiguadial B Carrageenan-induced paw edema in ratsTo be determinedReduction in paw edema volume.
Parthenolide Carrageenan-induced paw edema in rats1 mg/kg, intraperitonealSignificant inhibition of paw edema.
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

1. Animal Model:

  • Species: Male Wistar rats (180-200 g).

2. Treatment Groups:

  • Vehicle Control: Saline or appropriate vehicle.

  • Positive Control: Indomethacin (10 mg/kg, i.p.).

  • Test Groups: Psiguadial B at various doses.

  • Comparator Group: Parthenolide (1 mg/kg, i.p.).

3. Procedure:

  • Administer the respective treatments (vehicle, positive control, Psiguadial B, or Parthenolide) intraperitoneally 30 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Signaling Pathway: NF-κB

NFkB_Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., TNFR, TLR)

Proposed In Vivo Validation for Neuroprotective Potential

In vitro studies suggest Psiguadial B has antioxidative and anti-inflammatory properties that could be neuroprotective. A proposed in vivo model to test this is the lipopolysaccharide (LPS)-induced neuroinflammation model, which mimics aspects of neurodegenerative diseases.

Comparator Compound: Celastrol, a natural compound with potent anti-inflammatory and neuroprotective effects, has demonstrated efficacy in LPS-induced neuroinflammation models.

Proposed Comparative Efficacy
CompoundAnimal ModelDosing RegimenExpected Outcome
Psiguadial B LPS-induced neuroinflammation in miceTo be determinedReduction in pro-inflammatory cytokines in the brain and improved behavioral outcomes.
Celastrol LPS-induced neuroinflammation in mice1-5 mg/kg, intraperitonealAttenuation of neuroinflammation, microglial activation, and cognitive deficits.
Experimental Protocol: LPS-Induced Neuroinflammation

This model is used to study the role of inflammation in neurodegeneration and to evaluate the efficacy of potential neuroprotective agents.

1. Animal Model:

  • Species: C57BL/6 mice.

2. Treatment Groups:

  • Control Group: Saline injection.

  • LPS Group: Lipopolysaccharide (LPS) from E. coli (e.g., 0.25 mg/kg, i.p.).

  • Test Groups: Psiguadial B at various doses administered prior to or concurrently with LPS.

  • Comparator Group: Celastrol (1-5 mg/kg, i.p.) administered prior to LPS.

3. Procedure:

  • Administer Psiguadial B, Celastrol, or vehicle at a predetermined time before a single intraperitoneal injection of LPS.

  • Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function at various time points post-LPS injection (e.g., 24 hours, 7 days).

  • At the end of the study, collect brain tissue for analysis.

4. Efficacy Evaluation:

  • Behavioral Analysis: Assess learning, memory, and anxiety-like behaviors.

  • Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

  • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Experimental Workflow: Neuroprotection Study

Neuroprotection_Workflow start Start animal_groups Animal Grouping (Control, LPS, Psiguadial B + LPS, Celastrol + LPS) start->animal_groups treatment Pre-treatment with Compound or Vehicle animal_groups->treatment lps_injection LPS Injection (i.p.) treatment->lps_injection behavioral_tests Behavioral Tests (e.g., Morris Water Maze) lps_injection->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection biochemical_analysis Biochemical Analysis (ELISA for Cytokines) tissue_collection->biochemical_analysis ihc_analysis Immunohistochemistry (Iba1, GFAP) tissue_collection->ihc_analysis end End biochemical_analysis->end ihc_analysis->end

Comparative Transcriptomic Analysis of Psiguadial B Treatment in HepG2 Cells: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical transcriptomic effects of Psiguadial B, a novel meroterpenoid with demonstrated anti-proliferative and anti-inflammatory properties.[1][2][3][4] Due to the absence of publicly available transcriptomic data for Psiguadial B, this document presents a prospective experimental design and plausible, simulated data to guide future research. The comparison is made against a well-established chemotherapeutic agent, Sorafenib, commonly used in the treatment of hepatocellular carcinoma.

Abstract

Psiguadial B has emerged as a promising natural compound with potent cytotoxic effects on human hepatoma HepG2 cells.[2][3][4] Its mechanism is partially attributed to the suppression of the NF-κB pathway, a key regulator of inflammation and cell survival.[1] To elucidate its broader molecular impact, a comparative transcriptomic study is proposed. This guide outlines a hypothetical RNA-sequencing experiment to compare the gene expression profiles of HepG2 cells treated with Psiguadial B versus Sorafenib. The anticipated results, presented herein, suggest that Psiguadial B may induce a distinct transcriptomic signature characterized by a pronounced downregulation of inflammatory pathways and cell cycle progression genes, potentially offering a different therapeutic mechanism with a unique set of off-target effects compared to Sorafenib.

Hypothetical Data Presentation

The following tables summarize the anticipated quantitative data from a comparative transcriptomics study.

Table 1: Differentially Expressed Genes (DEGs) in HepG2 Cells Treated with Psiguadial B vs. Sorafenib (Hypothetical Data)

TreatmentTotal DEGsUpregulated GenesDownregulated Genes
Psiguadial B (10 µM) 2,5001,2001,300
Sorafenib (5 µM) 3,2001,6501,550
Common DEGs 850400450

Table 2: Enriched KEGG Pathways for Downregulated Genes (Hypothetical Data)

KEGG PathwayPsiguadial B (p-value)Sorafenib (p-value)
NF-kappa B signaling pathway1.2e-155.4e-05
TNF signaling pathway3.5e-121.8e-06
Cell Cycle8.1e-102.3e-11
p53 signaling pathway6.2e-074.5e-08
Pathways in cancer1.5e-069.8e-13

Table 3: Key Downregulated Genes in the NF-κB Pathway (Hypothetical Log2 Fold Change)

GenePsiguadial B (Log2FC)Sorafenib (Log2FC)
RELA-2.5-1.2
NFKB1-2.1-1.0
IKBKB-1.8-0.8
BCL2-2.3-1.5
CCND1 (Cyclin D1)-2.0-1.7

Experimental Protocols

A detailed methodology for the proposed comparative transcriptomics experiment is provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are to be seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the media will be replaced with fresh media containing either Psiguadial B (10 µM), Sorafenib (5 µM), or DMSO as a vehicle control. Cells are to be incubated for 24 hours post-treatment.

2. RNA Extraction and Quality Control:

  • Total RNA is to be extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • RNA quantity and purity are to be assessed using a NanoDrop spectrophotometer.

  • RNA integrity is to be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0).

3. Library Preparation and Sequencing:

  • mRNA is to be enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are to be prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The prepared libraries are to be sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are to be assessed for quality using FastQC. Adapters and low-quality reads will be trimmed using Trimmomatic.

  • Alignment: The cleaned reads are to be aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene expression levels will be quantified using featureCounts. Differential expression analysis will be performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 will be considered differentially expressed.

  • Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of DEGs will be performed using g:Profiler or a similar tool.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRADD TRADD TNFR->TRADD TRAF2 TRAF2 IL1R->TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer Releases NFkB_nucleus p50/p65 NFkB_dimer->NFkB_nucleus Translocates PsiguadialB Psiguadial B PsiguadialB->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Target_Genes Target Gene Expression DNA->Target_Genes Promotes Transcription

Caption: Proposed mechanism of Psiguadial B on the NF-κB signaling pathway.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Cell_Culture HepG2 Cell Culture Treatment Treatment (Psiguadial B, Sorafenib, DMSO) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Alignment to Genome (STAR) QC2->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEG_Analysis Differential Expression (DESeq2) Quantification->DEG_Analysis Enrichment Pathway Enrichment (g:Profiler) DEG_Analysis->Enrichment

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Epiguajadial B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Epiguajadial B, a terpenoid of interest in various research applications, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general safety protocols for terpenoids.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and a face shield.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fumes or aerosols.[2] In case of skin contact, wash the affected area thoroughly with soap and water.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, as with many terpenoids, is through a licensed professional waste disposal service, typically involving chemical incineration.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[3]

  • Waste Collection:

    • Collect all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated and compatible hazardous waste container.[2][4]

    • Ensure the container is made of a material that will not react with the chemical and has a secure, leak-proof screw cap.[2][3]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][3]

    • The label must include the full chemical name, "this compound," and a clear indication of the associated hazards, such as "Flammable" and "Aquatic Toxin."[1][2]

    • If the waste is a mixture, list all components and their approximate percentages.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2]

    • The SAA should be located near the point of generation and under the direct supervision of laboratory personnel.[3]

    • Ensure that incompatible waste types are segregated to prevent accidental reactions. For instance, store flammable liquids separately from oxidizing agents.[2]

    • The storage area should be cool and well-ventilated.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.[1] Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[1]

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

ParameterGuidelineCitation
Container Fill Level Do not exceed 90% of the container's capacity.[3]
pH for Aqueous Waste (if applicable for neutralization before disposal) Adjust pH to be between 5.0 and 12.5 before considering drain disposal (Note: This is a general guideline and may not be applicable to this compound due to its aquatic toxicity).[2]
Maximum Accumulation Volume in Lab Generally, no more than 25 gallons of total chemical waste should be accumulated per laboratory before removal.[4]
Maximum Accumulation Time Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[2]

Experimental Protocols Cited

The procedures outlined in this document are based on standard hazardous waste management protocols and information derived from safety data sheets for similar chemical compounds. No specific experimental protocols for this compound disposal were found in the search results. The provided guidance is a synthesis of best practices for laboratory chemical waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

EpiguajadialB_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect Waste in Compatible Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' 'Flammable' 'Aquatic Toxin' collect->label store Store in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatible Waste store->segregate contact Contact Licensed Waste Disposal Company segregate->contact incinerate Professional Disposal: Chemical Incineration contact->incinerate end End: Safe and Compliant Disposal incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Protocol for Handling Epiguajadial B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Epiguajadial B. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is established on the precautionary principle, treating the compound as potentially hazardous. All personnel must adhere to these procedures to ensure a safe laboratory environment.

Pre-Handling Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory.[1][2][3] This assessment should be documented and reviewed by the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Key Assessment Points:

  • Identify Potential Hazards: Since the specific hazards of this compound are unknown, it must be assumed to be hazardous.[4] This includes potential for toxicity, flammability, and reactivity.

  • Evaluate Routes of Exposure: Consider the potential for inhalation of aerosols, dermal absorption, ingestion, and injection.[2]

  • Assess Experimental Procedures: Analyze each step of the planned experiment to identify potential for spills, splashes, or generation of dust or aerosols.[2]

  • Review Existing Controls: Evaluate the adequacy of available safety equipment, such as chemical fume hoods and personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.[5][6][7] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[8] Change gloves every 30-60 minutes or immediately upon known or suspected contact.Provides a robust barrier against dermal absorption. Changing gloves frequently minimizes the risk of contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[7][8]Protects against splashes and aerosols entering the eyes. A face shield provides broader protection for the entire face.
Body Protection A lab coat, preferably a disposable one.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or gown is recommended.[5]Protects skin and personal clothing from contamination.[1] Disposable options prevent the spread of contamination outside the lab.
Respiratory Protection All handling of solid or volatile forms of this compound must be conducted in a certified chemical fume hood.[8][9] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be required, subject to a formal respiratory protection program.A fume hood is the primary engineering control to prevent inhalation of hazardous vapors or particulates.

Handling and Experimental Procedures

Adherence to standard operating procedures for handling potent or unknown compounds is critical.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Handle solid this compound in a fume hood to minimize the risk of creating and inhaling dust.

    • Use appropriate tools like spatulas and weigh paper.

    • For liquid transfers, use calibrated pipettes with aerosol-resistant tips.

  • During the Experiment:

    • Keep all containers with this compound sealed when not in immediate use.

    • Work in a manner that minimizes the generation of aerosols.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves, then gown, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Procedures

An emergency plan must be in place before handling this compound.[9]

Emergency ScenarioImmediate Action
Minor Spill (inside fume hood) Use a chemical spill kit to absorb the material. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
Major Spill (outside fume hood) Evacuate the immediate area. Alert nearby personnel and the laboratory supervisor. Contact your institution's EHS department immediately. Prevent others from entering the contaminated area.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air.[8] Seek immediate medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Waste Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.[1][10]

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, weigh paper, paper towels) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[1]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[10][11]

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for specific guidance.

Visual Workflow for Handling this compound

EpiguajadialB_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment AssembleMaterials Assemble Materials in Fume Hood RiskAssessment->AssembleMaterials DonPPE Don Appropriate PPE AssembleMaterials->DonPPE WeighTransfer Weigh and Transfer DonPPE->WeighTransfer Experimentation Perform Experiment WeighTransfer->Experimentation Spill Spill Response WeighTransfer->Spill SealContainers Seal Containers When Not in Use Experimentation->SealContainers Exposure Exposure Response Experimentation->Exposure Potential Exposure Decontaminate Decontaminate Surfaces & Equipment SealContainers->Decontaminate DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.